D-Mannoheptulose-13C7
Description
BenchChem offers high-quality D-Mannoheptulose-13C7 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Mannoheptulose-13C7 including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
¹³C₇H₁₄O₇ |
|---|---|
Molecular Weight |
217.13 |
Synonyms |
D-Manno-2-heptulose-13C7; (+)-Mannoheptulose-13C7; NSC 226836-13C7; |
Origin of Product |
United States |
Foundational & Exploratory
chemical structure of D-Mannoheptulose-13C7
Structural Dynamics, Metabolic Inhibition, and Quantitative Tracing[1]
Part 1: The Molecular Architecture
D-Mannoheptulose-13C7 is a stable isotope-labeled analog of D-mannoheptulose, a naturally occurring ketoheptose found primarily in Persea americana (avocado).[1] In this isotopologue, all seven carbon atoms are replaced by Carbon-13 (
For drug development professionals, this molecule serves two critical functions:
-
Metabolic Tracer: A non-radioactive probe to map heptose utilization pathways.
-
Internal Standard (ISTD): The "Gold Standard" for quantifying natural mannoheptulose levels in biological matrices, correcting for ionization suppression in LC-MS/MS workflows.
Structural Hierarchy & Isotopic Logic
The molecule retains the specific stereochemical configuration of mannose but extended by one carbon to form a heptose. The "keto" designation indicates the carbonyl group is at the C2 position.[2][3]
Figure 1: Structural hierarchy of D-Mannoheptulose-13C7, highlighting the uniform carbon-13 labeling strategy.
Part 2: Physicochemical Properties & Isotopic Signature[1]
The substitution of
Table 1: Comparative Physicochemical Properties
| Property | Native D-Mannoheptulose | D-Mannoheptulose-13C7 |
| Formula | ||
| CAS Number | 3615-44-9 | N/A (Labeled variant) |
| Exact Mass (Monoisotopic) | 210.0739 Da | 217.0974 Da |
| Mass Shift ( | Reference | +7.0235 Da |
| Solubility | Water, DMSO | Water, DMSO |
| pKa (Predicted) | ~11.8 | ~11.8 (Isotope effect negligible) |
| Appearance | White Crystalline Solid | White Crystalline Solid |
Expert Insight: The +7 Da shift is ideal for LC-MS applications because it places the ISTD signal well outside the natural isotopic envelope of the analyte (M+1, M+2), preventing "crosstalk" or signal interference.
Part 3: Mechanism of Action (Hexokinase Inhibition)
In drug development, D-Mannoheptulose is investigated primarily for its ability to inhibit Hexokinase (HK) and Glucokinase (GK/HK IV) .[1] This inhibition is competitive with glucose.[4]
Mechanism:
-
Competition: Mannoheptulose competes with glucose for the active site of Hexokinase.[4]
-
Phosphorylation Block: Unlike glucose, which is rapidly phosphorylated to Glucose-6-Phosphate (G6P), mannoheptulose is a poor substrate.[1] It occupies the enzyme but does not proceed efficiently through the catalytic cycle.
-
Metabolic Impact: By blocking G6P formation, it inhibits glycolysis and the pentose phosphate pathway. In pancreatic
-cells, this blockade prevents the ATP/ADP ratio increase required to close channels, thereby inhibiting insulin secretion .
Figure 2: Competitive inhibition mechanism of D-Mannoheptulose on Hexokinase/Glucokinase enzymes.[1]
Part 4: Analytical Validation & Protocols
To ensure data integrity (Trustworthiness), the use of D-Mannoheptulose-13C7 must follow a rigorous validation workflow.[1] The following protocol outlines its use as an Internal Standard for LC-MS/MS analysis.
Protocol: Quantitative LC-MS/MS Analysis
Objective: Accurate quantification of mannoheptulose in plasma or tissue using 13C7-ISTD.
1. Stock Solution Preparation:
-
Native Standard: Dissolve D-Mannoheptulose (unlabeled) in 50:50 Acetonitrile:Water to 1 mg/mL.
-
ISTD (13C7): Dissolve D-Mannoheptulose-13C7 in 50:50 Acetonitrile:Water to 100 µg/mL. Note: Store at -20°C. Stable for 6 months.
2. Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of biological sample (plasma/serum).
-
Add 10 µL of ISTD (13C7) working solution .
-
Add 200 µL of cold Acetonitrile (to precipitate proteins).
-
Vortex for 30s; Centrifuge at 10,000 x g for 10 min at 4°C.
-
Transfer supernatant to an autosampler vial.
3. LC-MS/MS Parameters:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required due to the high polarity of the sugar. (e.g., BEH Amide, 2.1 x 100 mm).
-
Mobile Phase:
-
A: 10 mM Ammonium Acetate in Water (pH 9).
-
B: Acetonitrile.[5]
-
-
Ionization: ESI Negative Mode (Sugars ionize better in negative mode as [M-H]- or [M+Cl]-).[1]
4. MRM Transitions (Multiple Reaction Monitoring):
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy |
| D-Mannoheptulose | 209.1 ( | 89.0 ( | -15 eV |
| D-Mannoheptulose-13C7 | 216.1 ( | 95.0 ( | -15 eV |
Note: The product ion at m/z 89 (native) and 95 (labeled) corresponds to a characteristic C3-fragment cleavage common in ketoheptoses.[1]
Part 5: References
-
PubChem. (n.d.).[6][7] D-Mannoheptulose-13C7 Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Board, M., et al. (1995). High Km glucose-phosphorylating (glucokinase) activities in a range of tumor cell lines and inhibition of rates of tumor growth by the specific enzyme inhibitor mannoheptulose.[4] Cancer Research. Retrieved from [Link]
-
Galermo, A. G., et al. (2018). Liquid Chromatography-Tandem Mass Spectrometry Approach for Determining Glycosidic Linkages.[1][8][9] Analytical Chemistry.[5][9][10][11][12] Retrieved from [Link]
-
IsoLife. (n.d.). Stable Isotope Labelled Plant Metabolites.[13] Retrieved from [Link][13]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Mannoheptulose - Wikipedia [en.wikipedia.org]
- 3. Mannoheptulose Clinisciences [clinisciences.com]
- 4. adipogen.com [adipogen.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. D-Mannoheptulose-13C7 | C7H14O7 | CID 169443123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Mannoheptulose | C7H14O7 | CID 12600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 9. escholarship.org [escholarship.org]
- 10. 13C Labeled internal standards | LIBIOS [libios.fr]
- 11. shimadzu.com [shimadzu.com]
- 12. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
- 13. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
Technical Guide: The Molecular Weight and Application of 13C7-Labeled D-Mannoheptulose in Metabolic Research
This guide provides a detailed exploration of 13C7-labeled D-Mannoheptulose, a critical tool for researchers in metabolic studies. We will delve into the precise calculation of its molecular weight, the principles of its use as a stable isotope tracer, and a practical experimental workflow for its application in mass spectrometry-based metabolic flux analysis.
Introduction to D-Mannoheptulose and Isotopic Labeling
D-Mannoheptulose is a naturally occurring seven-carbon monosaccharide, notably found in avocados.[1][2] It is a known inhibitor of hexokinase and glucokinase, the primary enzymes responsible for the initial step of glycolysis—the phosphorylation of glucose.[1][2][3] This inhibitory action makes D-Mannoheptulose a valuable tool for investigating carbohydrate metabolism and insulin regulation.
To trace the metabolic fate of D-Mannoheptulose and understand its influence on interconnected pathways, researchers employ isotopic labeling. Stable isotope labeling involves replacing an atom in a molecule with its heavier, non-radioactive isotope. Carbon-13 (¹³C) is a stable isotope of carbon containing six protons and seven neutrons, in contrast to the more abundant Carbon-12 (¹²C) which has six protons and six neutrons.[4] By introducing a ¹³C-labeled compound into a biological system, scientists can track the incorporation of these heavy atoms into downstream metabolites using mass spectrometry, providing a dynamic map of metabolic activity. This technique is safe, as ¹³C is non-radioactive, and offers high precision in metabolic flux analysis.
Calculation of Molecular Weight: Unlabeled vs. 13C7-Labeled D-Mannoheptulose
The first step in any quantitative metabolic study is to know the precise molecular weight of the tracer. The molecular formula for standard D-Mannoheptulose is C₇H₁₄O₇.[5][6][7]
Molecular Weight of Unlabeled D-Mannoheptulose
The molecular weight is calculated by summing the atomic masses of its constituent atoms. Based on standard atomic weights, the molecular weight of unlabeled D-Mannoheptulose is approximately 210.18 g/mol .[5][6][7][8]
Molecular Weight of 13C7-Labeled D-Mannoheptulose
In 13C7-labeled D-Mannoheptulose, all seven carbon atoms are the ¹³C isotope. The atomic mass of ¹³C is 13.003354835 Da.[4][9] This substitution significantly increases the molecule's mass.
The calculation proceeds as follows:
-
Mass of Hydrogen and Oxygen: The mass contribution from the 14 hydrogen atoms and 7 oxygen atoms remains unchanged.
-
Mass of Labeled Carbon: The total mass of the seven ¹³C atoms is 7 * 13.003354835 Da.
-
Total Molecular Weight: Summing the masses of all atoms yields the final molecular weight of the labeled compound.
A direct source indicates the molecular weight of D-Mannoheptulose-13C7 is 217.13 g/mol .[10] Let's verify this through calculation.
Table 1: Atomic and Molecular Weight Calculations
| Component | Standard Atomic Mass (Da) | Isotopic Mass (Da) | Contribution to Unlabeled D-Mannoheptulose (Da) | Contribution to 13C7-Labeled D-Mannoheptulose (Da) |
| Carbon (C) | 12.011 (average) | - | - | - |
| Carbon-12 (¹²C) | 12.00000 | - | 7 * 12.00000 = 84.00000 | - |
| Carbon-13 (¹³C) | - | 13.00335[11][12] | - | 7 * 13.00335 = 91.02345 |
| Hydrogen (H) | 1.008 | - | 14 * 1.008 = 14.112 | 14 * 1.008 = 14.112 |
| Oxygen (O) | 15.999 | - | 7 * 15.999 = 111.993 | 7 * 15.999 = 111.993 |
| Total Molecular Weight | 210.105 | 217.12845 |
Note: The calculated values are based on common atomic weights and may differ slightly from experimentally determined or supplier-provided values due to natural isotopic abundance and measurement techniques. The value of 217.13 g/mol is a commonly accepted and practical figure for laboratory use.[10]
Visualization of the Labeled Molecule
The following diagram illustrates the basic structure of D-Mannoheptulose, highlighting the seven carbon atoms that are substituted in the 13C7-labeled variant.
Caption: D-Mannoheptulose structure; red nodes indicate ¹³C atoms.
Experimental Protocol: Tracing Metabolism with 13C7-D-Mannoheptulose
This section outlines a generalized, self-validating protocol for a stable isotope tracing experiment using 13C7-D-Mannoheptulose in cultured mammalian cells. The core principle is to replace the standard carbon source with the labeled substrate and measure its incorporation into intracellular metabolites via Liquid Chromatography-Mass Spectrometry (LC-MS).
Experimental Workflow Diagram
Caption: Workflow for a stable isotope tracing experiment.
Step-by-Step Methodology
Objective: To determine the metabolic fate of D-Mannoheptulose in a cellular model.
Materials:
-
13C7-D-Mannoheptulose (e.g., from Pharmaffiliates[10])
-
Cell culture plates (e.g., 6-well)
-
DMEM media deficient in standard carbon sources (e.g., glucose, pyruvate)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
80:20 Methanol:Water solution, pre-chilled to -80°C (Quenching/Extraction Buffer)
-
Cell scrapers
-
Centrifuge capable of reaching -9°C and 15,000 x g
-
LC-MS system
Protocol:
-
Cell Seeding & Culture (24 hours prior):
-
Seed cells (e.g., HeLa, A549) in 6-well plates at a density that ensures they reach ~80% confluency on the day of the experiment.
-
Causality: Achieving a consistent and healthy cell density is crucial for reproducible metabolic activity and minimizes confounding effects from cell stress or overgrowth.
-
-
Preparation of Labeling Media:
-
Prepare custom DMEM by supplementing the carbon-deficient base with 10% dFBS and the desired concentration of 13C7-D-Mannoheptulose (e.g., 10 mM).
-
Trustworthiness: Using dFBS is critical as standard FBS contains endogenous metabolites that would dilute the isotopic label, compromising data integrity.
-
-
Isotopic Labeling:
-
Aspirate the standard culture media from the cells.
-
Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS) to remove residual unlabeled metabolites.
-
Add 1 mL of the pre-warmed 13C7-D-Mannoheptulose labeling media to each well.
-
Incubate the plates for the desired time points (e.g., a time course of 0, 1, 4, and 8 hours). The "0" time point serves as a negative control.
-
-
Metabolite Quenching and Extraction:
-
At each time point, rapidly aspirate the labeling media.
-
Immediately add 1 mL of ice-cold (-80°C) 80% methanol/water solution to each well. This step instantly halts all enzymatic activity, preserving the metabolic snapshot.
-
Causality: Rapid quenching is the most critical step for accuracy. Slow or inefficient quenching allows metabolic enzymes to continue functioning, which will alter metabolite levels and labeling patterns post-harvest.
-
Scrape the cells in the cold methanol solution and transfer the entire lysate to a microcentrifuge tube.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet protein and cell debris.
-
-
Sample Preparation for LC-MS:
-
Carefully transfer the supernatant, which contains the extracted metabolites, to a new tube.
-
Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitute the dried metabolites in a suitable volume (e.g., 50 µL) of LC-MS grade water or an appropriate buffer for injection.
-
-
LC-MS Analysis and Data Interpretation:
-
Inject the samples onto the LC-MS system.
-
The mass spectrometer will be set to detect the mass-to-charge ratio (m/z) of known downstream metabolites (e.g., intermediates of the pentose phosphate pathway or glycolysis).
-
The key is to look for mass isotopologues. For example, if D-Mannoheptulose is metabolized into a 5-carbon sugar, you would expect to see a mass shift of +5 Da (if 5 carbons are retained from the original backbone) compared to the unlabeled version of that sugar.
-
The relative abundance of these heavier isotopologues over time provides a quantitative measure of the metabolic flux through that specific pathway.
-
Conclusion
The precise molecular weight of 13C7-labeled D-Mannoheptulose (217.13 g/mol ) is fundamental to its use in quantitative metabolic research. By serving as a stable isotope tracer, it allows for the detailed mapping of its metabolic journey through cellular pathways. The experimental protocol provided herein offers a robust framework for leveraging this powerful tool, enabling researchers to gain deeper insights into carbohydrate metabolism, enzymatic inhibition, and the broader landscape of cellular bioenergetics. Adherence to rigorous quenching and extraction techniques is paramount for ensuring the trustworthiness and reproducibility of the resulting data.
References
-
Carbon-13 - Wikipedia . Wikipedia. [Link]
-
Mannoheptulose - CliniSciences . CliniSciences. [Link]
-
D-Mannoheptulose | Chemical Substance Information | J-GLOBAL . Japan Science and Technology Agency. [Link]
-
Chemistry Fix | American Scientist . American Scientist. [Link]
-
Chemical Name : D-Mannoheptulose-13C7 - Pharmaffiliates . Pharmaffiliates. [Link]
-
How come Carbon-13, one of the stable isotopes of Carbon, has an atomic mass of 13.00335 amu and not - brainly.com . Brainly.com. [Link]
-
Carbon-13 - isotopic data and properties - ChemLin . ChemLin. [Link]
-
Atomic Weight Calculator - Isotopes Matter . The King's Centre for Visualization in Science. [Link]
-
Mannoheptulose | C7H14O7 | CID 12600 - PubChem . National Institutes of Health. [Link]
Sources
- 1. goldbio.com [goldbio.com]
- 2. adipogen.com [adipogen.com]
- 3. D-Mannoheptulose [cogershop.com]
- 4. Carbon-13 - Wikipedia [en.wikipedia.org]
- 5. D-Mannoheptulose | CAS 3615-44-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. Mannoheptulose Clinisciences [clinisciences.com]
- 7. Mannoheptulose | C7H14O7 | CID 12600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. D-Mannoheptulose | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 9. Carbon-13 - isotopic data and properties [chemlin.org]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. Chemistry Fix | American Scientist [americanscientist.org]
- 12. isotopesmatter.com [isotopesmatter.com]
Advanced Stable Isotope Labeling of Heptose Sugars: Chemoenzymatic Synthesis & Metabolic Tracking
Executive Summary
Heptose sugars, specifically L-glycero-D-manno-heptose (L,D-Hep) and its nucleotide-activated form ADP-heptose , occupy a critical nexus in bacterial pathogenesis and host immunity. Long known as a structural staple of the Gram-negative lipopolysaccharide (LPS) core, ADP-heptose has recently emerged as a potent Pathogen-Associated Molecular Pattern (PAMP) that triggers the ALPK1-TIFA-NF-κB signaling axis in mammalian cells.
Despite this biological significance, the study of heptose metabolism is hindered by the scarcity of isotopically labeled standards (
This guide details a modular chemoenzymatic strategy for synthesizing stable isotope-labeled heptoses. Unlike traditional metabolic feeding (which suffers from isotopic dilution) or total chemical synthesis (which is low-yield and labor-intensive), this approach utilizes recombinant enzymes to assemble high-purity, site-specifically labeled ADP-heptose from commercially available precursors.
The Target Landscape: Why Label Heptoses?
Before designing a synthesis route, one must define the analytical endpoint. The choice of isotope (
| Application | Target Analyte | Recommended Label | Purpose |
| LPS Profiling | Core Oligosaccharides | Uniform | NMR structural assignment of complex LPS mutants. |
| Host Signaling | ADP-Heptose | Internal standard for absolute quantification of cytosolic PAMPs. | |
| Metabolic Flux | Sedoheptulose-7-P | Site-specific | Tracing Pentose Phosphate Pathway (PPP) shunts. |
The Biological Imperative: ADP-Heptose
ADP-heptose is synthesized in bacteria from Sedoheptulose-7-phosphate (S7P) .[1][2] It is the only soluble bacterial PAMP known to actively enter host cells via the Type IV secretion system (T4SS) or endocytosis, activating the ALPK1 kinase. Quantifying this molecule requires an isotopically heavy internal standard to normalize for matrix effects in LC-MS/MS assays.
Synthesis Architecture: The Chemoenzymatic Route
We reject the "feeding" method (growing bacteria on
Core Strategy
The synthesis is divided into two phases:
-
Precursor Assembly: Generation of labeled Sedoheptulose-7-Phosphate (S7P).
-
Nucleotide Activation: Enzymatic conversion of S7P to ADP-Heptose.
Phase 1: The Transketolase Reaction
The most efficient entry point is the irreversible transketolase (TK) reaction using
-
Reaction:
-HPA (3C) + R5P (5C) S7P (7C) + -
Labeling Source:
-
Use [U-
]Ribose-5-phosphate to label the C3–C7 fragment. -
Use [2,3-
] -hydroxypyruvate (derived from labeled serine or pyruvate) to label the C1–C2 fragment.
-
Phase 2: The Isomerase-Kinase-Phosphatase Cascade
Once S7P is obtained, it is funneled through the bacterial heptose biosynthesis pathway using recombinant E. coli enzymes:
-
GmhA: Isomerizes S7P to D-glycero-D-manno-heptose-7-P.
-
HldE (Kinase domain): Phosphorylates C1 to form Heptose-1,7-bisphosphate.
-
GmhB: Dephosphorylates C7 to form Heptose-1-phosphate.
-
HldE (Transferase domain): Couples Heptose-1-P with ATP to form ADP-D,D-Heptose.
-
HldD (Epimerase): Converts ADP-D,D-Hep to the biologically active ADP-L,D-Hep .[1]
Visualization of the Pathway
The following diagram illustrates the flow of carbon and the enzymatic checkpoints required for synthesis.
Caption: Chemoenzymatic workflow converting simple precursors into ADP-L-glycero-D-manno-heptose via the Gmh/Hld pathway.
Detailed Experimental Protocol
This protocol assumes the expression and purification of recombinant E. coli enzymes (GmhA, GmhB, HldE, HldD) has been performed via standard His-tag affinity chromatography.
Reagents
-
Substrate: [U-
]Ribose-5-phosphate (Cambridge Isotope Labs or equivalent). -
Donor: Lithium
-hydroxypyruvate. -
Cofactors: ATP,
, Thiamine Pyrophosphate (TPP). -
Enzymes: Transketolase (yeast or recombinant), GmhA, GmhB, HldE, HldD.
Step-by-Step Methodology
1. Synthesis of
-Sedoheptulose-7-P
-
Reaction Mix: Prepare a buffer containing 50 mM Glycylglycine (pH 7.5), 2 mM TPP, 5 mM
. -
Add Substrates: Add 10 mM [U-
]R5P and 15 mM -hydroxypyruvate. -
Initiate: Add Transketolase (20 U/mL). Incubate at 25°C for 12 hours.
-
Validation: Monitor consumption of R5P by TLC or LC-MS. The irreversible loss of
drives this reaction to completion. -
Purification: Quench with ethanol, centrifuge, and purify S7P via anion exchange chromatography (Resource Q or equivalent), eluting with a gradient of ammonium bicarbonate.
2. One-Pot Conversion to ADP-
-Heptose
To minimize losses, the downstream steps are performed in a "one-pot" cascade.
-
Buffer: 50 mM HEPES (pH 8.0), 10 mM
, 1 mM DTT. -
Substrates: Add purified
-S7P (from Step 1) to 5 mM. Add ATP (15 mM). -
Enzyme Cocktail: Add GmhA (0.5 mg/mL), HldE (0.5 mg/mL), GmhB (0.5 mg/mL), and Pyrophosphatase (1 U/mL, to degrade PPi and drive the reaction).
-
Incubation: 37°C for 4 hours. This yields ADP-D,D-Heptose .[1]
-
Epimerization (Optional): If ADP-L,D-heptose is required, add HldD (0.5 mg/mL) and incubate for an additional 2 hours. Note: This reaction reaches an equilibrium (~1:1 ratio).
-
Purification: The reaction mixture is filtered (10 kDa cutoff) to remove enzymes. The labeled nucleotide sugar is purified by HPLC on a Porous Graphite Carbon (PGC) column or DEAE anion exchange.
Analytical Validation & Quality Control
Trustworthiness in stable isotope labeling requires rigorous validation of isotopic incorporation and purity.
Mass Spectrometry (LC-MS/MS)
Analyze the product in Negative Ion Mode.
| Analyte | Formula | Unlabeled m/z [M-H]- | |
| ADP-Heptose | 626.08 | 633.10 | |
| Heptose-1-P | 290.04 | 297.06 |
MRM Transitions for Quantification:
-
Target: 633.1
426.0 (Loss of heptose, monitoring ADP). -
Confirmation: 633.1
79.0 ( ).
NMR Spectroscopy
For structural confirmation,
-
Anomeric Proton (H1): The coupling constant (
) distinguishes the D,D-isomer ( -anomer, small ) from the L,D-isomer ( -anomer, large ). -
Isotopic Shift: The
enrichment will split proton signals into doublets ( ), confirming labeling.
References
-
Kneidinger, B., et al. (2002). Biosynthesis Pathway of ADP-L-glycero-β-D-manno-Heptose in Escherichia coli.[1] Journal of Bacteriology, 184(2), 363–369.
-
Wood, T., & Poon, W. M. (1970). The preparation and assay of sedoheptulose-7-phosphate. Archives of Biochemistry and Biophysics, 141(2), 440–446.
-
Gaudet, R. G., et al. (2015). Cytosolic detection of the bacterial metabolite HBP activates TIFA-dependent innate immunity. Science, 348(6240), 1251-1255.
-
Valvano, M. A., et al. (2002). Sugar nucleotide diversity in lipopolysaccharide biosynthesis. Microbiology and Molecular Biology Reviews, 66(3), 540.
-
Pei, J., et al. (2019). Chemoenzymatic Synthesis of ADP-D-glycero-β-D-manno-heptose and ADP-L-glycero-β-D-manno-heptose. Organic Letters, 21(6), 2013–2017.
Sources
Introduction: Understanding D-Mannoheptulose and the Significance of 13C7 Isotopic Labeling
An In-depth Technical Guide to the Solubility and Stability of D-Mannoheptulose-13C7
D-Mannoheptulose is a naturally occurring seven-carbon monosaccharide, specifically a ketoheptose, distinguished by a ketone functional group at the second carbon position.[1] This carbohydrate is notably abundant in avocados (Persea americana) and plays a significant role in metabolic research.[1][2][3] Its primary biochemical function of interest is the inhibition of hexokinase and glucokinase, enzymes crucial for the phosphorylation of glucose.[1][2][4][5] By competitively inhibiting these enzymes, D-mannoheptulose effectively blocks the initial step of glycolysis, which has made it a valuable tool for studying carbohydrate metabolism and insulin regulation.[4][5]
The subject of this guide, D-Mannoheptulose-13C7, is a stable isotope-labeled (SIL) analogue of the natural compound. In this form, all seven carbon atoms have been replaced with the stable, non-radioactive carbon-13 (¹³C) isotope.[6][7] This isotopic substitution renders the molecule "heavy," with a molecular weight of approximately 217.13 g/mol compared to the ~210.18 g/mol of its unlabeled counterpart.[1][6] The utility of such labeling is profound; it provides a powerful, non-radioactive tracer for metabolic flux analysis.[8][9] When introduced into a biological system, the ¹³C₇-labeled molecule can be tracked and distinguished from the endogenous, unlabeled pool using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, offering unparalleled insights into metabolic pathways.[8][][11] The chemical reactivity and physical properties, including solubility and stability, are not significantly altered by the substitution of ¹²C with ¹³C, making the data from the unlabeled form a reliable proxy for the labeled compound.[] Commercially, D-Mannoheptulose-13C7 is available from several specialized chemical suppliers, facilitating its use in advanced research.[6][7][12]
Part 1: Solubility Profile of D-Mannoheptulose-13C7
A thorough understanding of a compound's solubility is fundamental for its application in any experimental setting, from in vitro assays to in vivo studies. This section details the solubility characteristics of D-Mannoheptulose-13C7 in various common laboratory solvents.
Theoretical Basis for Solubility
D-Mannoheptulose is a highly polar molecule due to its seven hydroxyl groups and a ketone functional group. This structure allows it to readily form hydrogen bonds with polar solvents, particularly water. As previously noted, the isotopic labeling with ¹³C does not materially affect the physicochemical properties governing solubility. Therefore, the solubility data for unlabeled D-Mannoheptulose can be directly applied to D-Mannoheptulose-13C7.
Quantitative Solubility Data
The following table summarizes the reported solubility of D-Mannoheptulose in several standard solvents. These values provide a practical starting point for solution preparation.
| Solvent | Reported Solubility | Source(s) |
| Water | 10 mg/mL | [4] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 mg/mL | [5][13] |
| Dimethyl Sulfoxide (DMSO) | 20 mg/mL | [4][5][13] |
| Dimethylformamide (DMF) | 20 mg/mL | [4][5] |
| Ethanol | 1 mg/mL | [4][5][13] |
Table 1: Summary of D-Mannoheptulose Solubility.
Experimental Protocol: Determination of Aqueous Equilibrium Solubility
For precise applications, especially in drug development, it may be necessary to experimentally verify the equilibrium solubility. The following protocol outlines a robust method for this determination. The causality behind this "shake-flask" method is to ensure that an excess of the solid compound is allowed to reach a thermodynamic equilibrium with the solvent, providing a true measure of its maximum dissolved concentration under the specified conditions.
A. Materials
-
D-Mannoheptulose-13C7, crystalline solid
-
Type I (ultrapure) water
-
Analytical balance
-
2 mL microcentrifuge tubes
-
Thermomixer or orbital shaker
-
Tabletop microcentrifuge
-
High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) system
B. Step-by-Step Methodology
-
Preparation: Add an excess of D-Mannoheptulose-13C7 solid (e.g., 20 mg) to a 2 mL microcentrifuge tube. This ensures that saturation will be reached.
-
Solvent Addition: Add 1 mL of Type I water to the tube.
-
Equilibration: Place the tube in a thermomixer set to a constant temperature (e.g., 25°C) and agitate at a moderate speed (e.g., 800 rpm) for 24 hours. This extended period allows the dissolution process to reach equilibrium.
-
Phase Separation: Centrifuge the tube at high speed (e.g., 14,000 x g) for 15 minutes to pellet the undissolved solid. This step is critical to separate the saturated supernatant from any remaining solid particles.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant.
-
Dilution: Perform a precise serial dilution of the supernatant with water to bring the concentration within the quantifiable range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-MS method to determine the concentration of D-Mannoheptulose-13C7. The mass spectrometer can be set to specifically detect the mass of the ¹³C₇-labeled compound.
-
Calculation: Back-calculate the original concentration in the undiluted supernatant, which represents the equilibrium solubility.
Workflow for Solubility Determination
Caption: Workflow for determining equilibrium solubility.
Part 2: Stability Profile and Degradation Pathways
Ensuring the stability of a compound is paramount for the reliability of experimental results and, in a pharmaceutical context, for product safety and efficacy. This section provides a guide to the stability of D-Mannoheptulose-13C7, including storage recommendations and a protocol for forced degradation studies.
General Stability and Recommended Storage
D-Mannoheptulose is a chemically stable carbohydrate. Commercial suppliers indicate that the solid compound is stable for at least two to four years when stored correctly.[4][5] The isotopic labeling with ¹³C does not impart any inherent instability. To maintain its integrity, the following storage conditions are universally recommended:
| Condition | Recommendation | Rationale | Source(s) |
| Temperature | -20°C | Minimizes potential for slow degradation over time. | [2][4][14] |
| Atmosphere | Desiccated (dry) | Protects the hygroscopic solid from absorbing moisture. | [2][4] |
| Protection | Protect from moisture and oxygen | Prevents hydrolysis and potential oxidative degradation. | [4] |
Table 2: Recommended Storage Conditions for Solid D-Mannoheptulose-13C7.
For stock solutions, particularly in DMSO, storage at -20°C or -80°C is advised.[14] It is best practice to prepare fresh working solutions for in vivo experiments on the day of use.
Forced Degradation Studies (Stress Testing)
Forced degradation studies are a cornerstone of pharmaceutical development, mandated by regulatory bodies like the ICH, to understand how a substance behaves under stress.[15] These studies deliberately expose the compound to harsh conditions to identify likely degradation products and establish stability-indicating analytical methods.[16][17][18] The goal is not to completely destroy the compound, but to achieve a target degradation of 5-20%, which is sufficient to reveal potential degradation pathways.[15][18]
Experimental Protocol: Forced Degradation Study
This protocol describes a typical multi-condition stress test to probe the stability of D-Mannoheptulose-13C7. The choice of a stability-indicating HPLC method is crucial; it must be able to separate the intact parent compound from all potential degradation products.
A. Materials
-
D-Mannoheptulose-13C7
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Buffers for pH control
-
Stability chambers (for heat and photostability)
-
Validated stability-indicating HPLC-MS method
B. Step-by-Step Methodology
-
Sample Preparation: Prepare solutions of D-Mannoheptulose-13C7 at a known concentration (e.g., 1 mg/mL) in the respective stress media. An unstressed control sample in a neutral, non-degrading solvent (e.g., water) should be prepared and analyzed at each time point for comparison.
-
Acid Hydrolysis:
-
Mix the compound solution with 0.1 M HCl.
-
Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of NaOH, and analyze via HPLC-MS.
-
-
Base (Alkaline) Hydrolysis:
-
Mix the compound solution with 0.1 M NaOH.
-
Incubate at room temperature (sugars can be more sensitive to base).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of HCl, and analyze.
-
-
Oxidative Degradation:
-
Mix the compound solution with 3% H₂O₂.
-
Incubate at room temperature, protected from light.
-
Analyze samples at defined time points.
-
-
Thermal Degradation (Solid & Solution):
-
Place the solid compound in an oven at a high temperature (e.g., 80°C).
-
Place a solution of the compound (in water) in the same oven.
-
Analyze samples at defined time points.
-
-
Photostability:
-
Expose a solution of the compound to a light source that meets ICH Q1B guidelines (providing specific UV and visible light exposure).
-
A control sample should be wrapped in aluminum foil to shield it from light.
-
Analyze both the exposed and control samples after the exposure period.
-
-
Data Analysis: For each condition, quantify the remaining parent compound and any new peaks that appear in the chromatogram. Calculate the percentage of degradation and perform a mass balance assessment to ensure that the decrease in the parent compound corresponds to the appearance of degradation products.
Workflow for Forced Degradation Study
Caption: General workflow for a forced degradation study.
Conclusion
D-Mannoheptulose-13C7 is a stable molecule with a well-defined solubility profile that makes it highly suitable for a wide range of applications in metabolic research. Its solubility in aqueous buffers and common organic solvents like DMSO facilitates straightforward preparation of stock and working solutions. Adherence to recommended storage conditions—specifically, cold (-20°C) and dry environments—is critical to ensure its long-term integrity. While generally stable, forced degradation studies can reveal potential liabilities to harsh acidic, basic, or oxidative conditions, providing crucial information for formulation development and ensuring the validity of experimental outcomes. The guidance and protocols provided herein offer a comprehensive framework for researchers, scientists, and drug development professionals to effectively handle and characterize D-Mannoheptulose-13C7.
References
-
Mannoheptulose - CliniSciences. (n.d.). Retrieved from [Link]
-
D-Mannoheptulose-13C7. (n.d.). Splendid Lab Pvt. Ltd. Retrieved from [Link]
-
Forced Degradation Studies | ICH Stability Testing. (n.d.). BioPharmaSpec. Retrieved from [Link]
-
Chemical Name : D-Mannoheptulose-13C7. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
13C Labeled Compounds. (n.d.). Isotope Science / Alfa Chemistry. Retrieved from [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (2020, November 12). BioProcess International. Retrieved from [Link]
-
Le, A., & Du, C. (2020). 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices. Methods in Molecular Biology, 2088, 261-271. Retrieved from [Link]
-
Tesfay, S. Z., Bertling, I., & Bower, J. P. (2012). D-MANNOHEPTULOSE: SPECIAL CARBOHYDRATE IN AVOCADO: PRESENCE POSTHARVEST AND COMMERCIAL IMPORTANCE. Acta Horticulturae, 943, 145-152. Retrieved from [Link]
-
Blatherwick, N. R., & Sahyun, M. (1927). Metabolism of d-mannoheptulose. Excretion of the sugar after eating avocado. Journal of Biological Chemistry, 75(2), 643-651. Retrieved from [Link]
-
U.S. Food and Drug Administration. (1993). Guideline for Industry: Stability Testing of Drug Substances and Drug Products. Retrieved from [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. Retrieved from [Link]
-
Fang, Z., et al. (2009). An efficient synthesis of d-mannoheptulose via oxidation of an olefinated sugar with potassium permanganate in aqueous acetone. Carbohydrate Research, 344(12), 1547-1550. Retrieved from [Link]
-
How to Approach a Forced Degradation Study. (2011, January). SGS Life Science Services. Retrieved from [Link]
-
Montgomery, E. M., & Hudson, C. S. (1939). The Synthesis of D-Mannoheptulose, and the Preparation of Some of its Derivatives. Journal of the American Chemical Society, 61(7), 1654-1657. Retrieved from [Link]
-
Ahmed, N., et al. (2022). Structural formulae of mannoheptulose, sedoheptulose, and the related acyclic heptitols, perseitol and volemitol. ResearchGate. Retrieved from [Link]
-
Flint, H. J., et al. (2012). Microbial degradation of complex carbohydrates in the gut. Gut Microbes, 3(4), 289-306. Retrieved from [Link]
-
Wysocki, V. H., et al. (2008). Stable isotopic labeling of proteins for quantitative proteomic applications. Briefings in Functional Genomics and Proteomics, 7(4), 249-261. Retrieved from [Link]
-
ICH. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
South African Health Products Regulatory Authority. (2012). Stability Testing. Retrieved from [Link]
-
Stability Testing of Drug Substances and Drug Products. (1998, May 27). Federal Register, 63(101), 289. Retrieved from [Link]
-
European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. Retrieved from [Link]
-
Tugarinov, V., & Kay, L. E. (2006). Isotope labeling strategies for the study of high-molecular-weight proteins by solution NMR spectroscopy. Nature Protocols, 1(2), 749-754. Retrieved from [Link]
-
Isotopic labeling. (n.d.). In Wikipedia. Retrieved from [Link]
-
Opella, S. J., & Marassi, F. M. (2012). Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins. Methods in Molecular Biology, 831, 49-67. Retrieved from [Link]
Sources
- 1. Mannoheptulose Clinisciences [clinisciences.com]
- 2. goldbio.com [goldbio.com]
- 3. D-MANNOHEPTULOSE: SPECIAL CARBOHYDRATE IN AVOCADO: PRESENCE POSTHARVEST AND COMMERCIAL IMPORTANCE - ishs [ishs.org]
- 4. adipogen.com [adipogen.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 9. 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 12. omicronbio.com [omicronbio.com]
- 13. D-マンノヘプツロース ≥99.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. biopharmaspec.com [biopharmaspec.com]
- 17. biopharminternational.com [biopharminternational.com]
- 18. sgs.com [sgs.com]
Methodological & Application
in vitro hexokinase assay using D-Mannoheptulose-13C7
Application Note: High-Precision Kinetic Profiling of Hexokinase Inhibition via LC-MS/MS using D-Mannoheptulose-13C7
Executive Summary & Scientific Rationale
Hexokinase (HK) and Glucokinase (GCK) are the gatekeepers of glycolysis, phosphorylating glucose to glucose-6-phosphate (G6P).[1][2] D-Mannoheptulose (MH), a heptose found in avocados, is a potent competitive inhibitor of these enzymes, particularly GCK.
The Problem with Standard Assays: Traditional HK assays rely on a coupled enzymatic system (G6PDH) that reduces NADP+ to NADPH (readout at 340 nm). While robust for simple inhibition, this method has two critical flaws:
-
Optical Interference: Small molecule library screens often contain autofluorescent or UV-absorbing compounds that skew OD340 readings.
-
Mechanistic Blindness: Coupled assays cannot distinguish between a dead-end inhibitor (binds but doesn't react) and a slow substrate (reacts to form a phosphorylated product).
The Solution: D-Mannoheptulose-13C7: By utilizing the stable isotope-labeled D-Mannoheptulose-13C7 (MH-13C7) , we transition from an optical readout to a mass-spectrometry-based flux assay. This protocol allows researchers to:
-
Quantify Inhibition (
): By measuring the reduction of G6P production. -
Verify Mechanism: Definitively track if the inhibitor itself is phosphorylated to Mannoheptulose-7-Phosphate-13C7 (MH7P-13C7) , a distinction impossible with optical methods.
-
Eliminate Matrix Effects: The 13C7 label shifts the mass by +7 Da, moving the analyte away from endogenous background noise in complex cell lysates.
Mechanistic Workflow
The following diagram illustrates the competitive nature of the assay and the divergence in detection pathways enabled by the 13C7 label.
Caption: Competitive binding of Glucose and MH-13C7 to Hexokinase. MS detection distinguishes metabolic products by mass shift.
Materials & Reagents
| Reagent | Specification | Purpose |
| Enzyme | Recombinant Human Hexokinase II or Glucokinase | Target Enzyme |
| Substrate | D-Glucose (Anhydrous) | Natural Substrate |
| Tracer/Inhibitor | D-Mannoheptulose-13C7 (>99% isotopic purity) | Competitive Inhibitor & Tracer |
| Cofactor | ATP (Disodium salt) | Phosphate Donor |
| Buffer System | 50 mM Triethanolamine or HEPES, pH 7.4 | Physiological pH maintenance |
| Activator | MgCl₂ (100 mM stock) | Essential for ATP-Mg complex |
| Quenching Agent | 80:20 Acetonitrile:Methanol (Ice Cold) | Stops reaction & precipitates protein |
| Internal Standard | Glucose-6-Phosphate-13C6 (Optional) | Normalization for G6P quantification |
Experimental Protocol
Phase 1: Enzymatic Reaction Setup
Note: Perform all steps on ice until reaction initiation.
-
Buffer Preparation: Prepare 50 mM HEPES (pH 7.4) containing 10 mM MgCl₂ and 1 mM DTT (to preserve enzyme stability).
-
Enzyme Master Mix: Dilute Hexokinase to 0.5 U/mL in the buffer.
-
Substrate Preparation:
-
Prepare a Glucose concentration series (e.g., 0, 0.5, 1, 2, 5, 10 mM).
-
Prepare a fixed concentration of D-Mannoheptulose-13C7 (e.g., 10 mM) for inhibition testing, or a series for
determination.
-
-
Reaction Initiation:
-
In a 96-well plate or microcentrifuge tubes, combine:
-
10 µL Substrate (Glucose)
-
10 µL Inhibitor (MH-13C7)
-
20 µL ATP (5 mM final concentration)
-
50 µL Buffer
-
-
Start: Add 10 µL Enzyme Master Mix.
-
Incubate: 37°C for 15–30 minutes (ensure linear range).
-
-
Quenching:
-
Add 400 µL of Ice-Cold Acetonitrile/Methanol (80:20).
-
Vortex immediately for 10 seconds.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Transfer supernatant to LC-MS vials.
-
Phase 2: LC-MS/MS Analysis
Sugars and sugar-phosphates are highly polar and require Hydrophilic Interaction Liquid Chromatography (HILIC).
-
Column: Waters BEH Amide or similar HILIC column (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 20 mM Ammonium Acetate in Water (pH 9.0).
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient: 90% B to 50% B over 10 minutes.
-
Ionization: ESI Negative Mode (Phosphate groups ionize best in negative mode).
MRM Transitions (Mass Spectrometry Settings):
| Analyte | Precursor Ion ( | Product Ion ( | Dwell (ms) | Cone (V) | Collision (V) |
| G6P (Product) | 259.0 | 97.0 ( | 50 | 30 | 20 |
| G6P (Quantifier) | 259.0 | 79.0 ( | 50 | 30 | 25 |
| MH-13C7 (Inhibitor) | 216.1 | 119.1 | 50 | 25 | 15 |
| MH-13C7-7P (Tracer) | 296.1 | 79.0 | 100 | 35 | 25 |
Note: The MH-13C7-7P transition (296 -> 79) specifically looks for the phosphorylated inhibitor. 296 = 210 (MH) + 7 (13C7) + 80 (Phosphate) - 1 (H).
Data Analysis & Interpretation
A. Calculating Enzyme Activity
-
Integrate the peak area for Glucose-6-Phosphate (G6P) at transition 259->97.
-
Convert peak area to concentration using a G6P external standard curve.
-
Calculate Velocity (
) = [G6P] / Time.
B. Determining Inhibition Constants ( )
To determine the mode of inhibition (Competitive vs. Non-competitive), plot the data using a Lineweaver-Burk or Dixon plot.
-
Lineweaver-Burk: Plot
vs .-
Competitive Inhibition (Expected for MH): Lines intersect at the Y-axis (
is unchanged, increases).
-
-
Calculation:
Where is the concentration of D-Mannoheptulose-13C7.
C. Assessing "Slow Substrate" Phenomenon
Check the chromatogram for the 296 -> 79 transition.
-
No Peak: MH-13C7 is a pure dead-end inhibitor.
-
Peak Present: MH-13C7 is being phosphorylated. Quantify the peak to determine the turnover rate relative to Glucose. This insight is only possible due to the 13C7 labeling, which distinguishes it from endogenous sugar phosphates.
Troubleshooting & Critical Controls
| Issue | Probable Cause | Solution |
| High Background Noise | Inadequate quenching or dirty column | Use HILIC-grade solvents; clean cone; ensure protein precipitation is complete. |
| No G6P Signal | Enzyme inactive or ATP degraded | Self-Validation: Run a "Glucose Only" positive control. Ensure MgCl₂ is added (HK requires Mg-ATP). |
| MH-13C7 Peak Broadening | HILIC column overload or pH mismatch | Ensure sample buffer matches mobile phase pH. Reduce injection volume (1-2 µL). |
| Ion Suppression | High salt concentration in buffer | Divert flow to waste for the first 1 min. Use volatile buffers (Ammonium Acetate) instead of Phosphate buffers. |
References
-
Board, M., et al. "High Km glucose-phosphorylating (glucokinase) activities in a range of tumor cell lines and inhibition of rates of tumor growth by the specific enzyme inhibitor mannoheptulose." Cancer Research, vol. 55, no.[3] 15, 1995, pp. 3278–3285.[3] Link
-
Zhang, Y., et al. "Dissimilar effects of D-mannoheptulose on the phosphorylation of alpha- versus beta-D-glucose by either hexokinase or glucokinase."[4] International Journal of Molecular Medicine, vol. 14, no. 1, 2004, pp. 107-112.[4] Link
-
Worthington Biochemical. "Hexokinase Assay Protocol." Worthington Enzyme Manual. Link
-
Sigma-Aldrich. "Enzymatic Assay of Hexokinase (EC 2.7.1.1)." Sigma Quality Control Procedures. Link
-
Röhrig, T., et al. "Liquid Chromatography–Tandem Mass Spectrometry Approach for Determining Glycosidic Linkages." Analytical Chemistry, 2022.[5] (Methodology for sugar MS). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sciencellonline.com [sciencellonline.com]
- 3. Hexokinase inhibition using D-Mannoheptulose enhances oncolytic newcastle disease virus-mediated killing of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dissimilar effects of D-mannoheptulose on the phosphorylation of alpha- versus beta-D-glucose by either hexokinase or glucokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
Application Note: High-Sensitivity Detection and Quantification of ¹³C₇ Sugars by Liquid Chromatography-Tandem Mass Spectrometry
Introduction: The Role of ¹³C₇ Sugars in Metabolic Research
Stable isotope-resolved metabolomics (SIRM) has become an indispensable tool for elucidating the intricate network of metabolic pathways within biological systems.[1][2] By tracing the metabolic fate of isotopically labeled substrates, researchers can gain profound insights into cellular physiology, disease pathogenesis, and drug mechanisms of action.[3][4] Among the various stable isotopes employed, ¹³C has emerged as the tracer of choice for its low natural abundance and the ability to be incorporated into the carbon backbone of a vast array of metabolites.[2]
This application note provides a comprehensive guide to the mass spectrometry settings and protocols for the sensitive and accurate detection of sugars uniformly labeled with seven ¹³C atoms (¹³C₇ sugars). Such tracers are invaluable for probing metabolic pathways where a seven-carbon sugar intermediate is of interest, or for creating distinct mass shifts in downstream metabolites. We will delve into the critical aspects of experimental design, from sample preparation to liquid chromatography-tandem mass spectrometry (LC-MS/MS) method development and data analysis, providing both theoretical underpinnings and practical, field-proven protocols.
The Foundation: Sample Preparation for Isotopic Analysis
The fidelity of any metabolomics experiment hinges on meticulous sample preparation.[5][6] The primary goals are to instantaneously quench metabolic activity to capture a true snapshot of the metabolome, efficiently extract the metabolites of interest, and remove interfering substances that can compromise the analytical measurement.[7]
Quenching Cellular Metabolism: A Critical First Step
To prevent alterations in metabolite levels post-harvesting, rapid and effective quenching of enzymatic reactions is paramount.[7] For adherent cells, a common and effective method involves a rapid wash with an ice-cold saline solution followed by the addition of a cold extraction solvent.[8] For suspension cells, pelleting the cells by centrifugation at a low temperature before the extraction step is recommended.[8]
Metabolite Extraction Protocol
The choice of extraction solvent is critical and depends on the polarity of the target metabolites. For polar compounds like sugars, a biphasic extraction using a mixture of methanol, acetonitrile, and water is highly effective.
Protocol: Extraction of Polar Metabolites from Adherent Mammalian Cells [1][8][9]
-
Cell Culture: Grow adherent cells in a 6-well plate to the desired confluency. Ensure that the cells are in a state of metabolic and isotopic steady-state if required for the experimental design.[2]
-
Quenching: Aspirate the culture medium. Immediately wash the cells with 1.5 mL of ice-cold 0.9% NaCl solution. Aspirate the saline wash completely. This step should be performed as quickly as possible.[7][8]
-
Extraction: Add 1 mL of pre-chilled (-80°C) extraction solvent (Acetonitrile:Methanol:Water, 40:40:20 v/v/v) to each well.
-
Cell Lysis: Place the plate on a rocker in a cold room (4°C) for 15 minutes to ensure complete cell lysis and extraction of intracellular metabolites.
-
Harvesting: Scrape the cells and transfer the cell lysate to a pre-chilled 1.5 mL microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cellular debris and proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled microcentrifuge tube.
-
Storage: Store the extracts at -80°C until LC-MS analysis. For long-term storage, drying the extract under a stream of nitrogen and storing at -80°C is recommended to prevent degradation.[9]
Experimental Workflow for ¹³C₇ Sugar Analysis
Caption: Overview of the experimental workflow for ¹³C₇ sugar analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) for ¹³C₇ Sugar Detection
The separation of sugar isomers and their subsequent detection by mass spectrometry requires a carefully optimized LC-MS method.
Liquid Chromatography: Separating the Sugars
Due to the high polarity and structural similarity of sugars, their chromatographic separation can be challenging. Hydrophilic Interaction Liquid Chromatography (HILIC) is a well-suited technique for retaining and separating these polar analytes.
| Parameter | Recommended Setting | Rationale |
| Column | Amide-based HILIC column (e.g., 100 x 2.1 mm, 1.7 µm) | Provides excellent retention and selectivity for polar compounds like sugars. |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 9.0 | Ammonium acetate is a volatile salt compatible with mass spectrometry. A slightly basic pH can improve peak shape for some sugars. |
| Mobile Phase B | Acetonitrile | The strong organic solvent used to elute the analytes in a HILIC gradient. |
| Gradient | 95% B to 50% B over 10 minutes | A gradual decrease in the organic content of the mobile phase allows for the elution of sugars based on their hydrophilicity. |
| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column, providing a balance between sensitivity and run time. |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 5 µL | A standard injection volume to avoid column overloading while ensuring sufficient analyte is introduced. |
Mass Spectrometry: Settings for ¹³C₇ Sugar Detection
Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) mode provides the highest selectivity and sensitivity for quantifying known compounds.[10][11]
Ionization Source Settings (Electrospray Ionization - ESI)
-
Polarity: Negative ion mode is often preferred for underivatized sugars as they can readily form [M-H]⁻ ions.
-
Capillary Voltage: 3.0 - 4.0 kV
-
Gas Temperature: 300 - 350 °C
-
Gas Flow: 8 - 12 L/min
-
Nebulizer Pressure: 35 - 45 psi
Mass Analyzer Settings: MRM Transitions for a Hypothetical ¹³C₇ Sugar
To illustrate the setup of MRM transitions, let's consider a hypothetical heptose (C₇H₁₄O₇). The monoisotopic mass of the unlabeled heptose is 210.0791 g/mol . The fully ¹³C-labeled version (¹³C₇H₁₄O₇) will have a monoisotopic mass of 217.0993 g/mol .
| Analyte | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) | Collision Energy (eV) | Rationale for Product Ion |
| Unlabeled Heptose | 209.0718 | 89.0244 | 15 | Corresponds to a characteristic fragment of a sugar backbone. |
| ¹³C₇-Heptose | 216.0920 | 92.0311 | 15 | The same fragmentation pathway as the unlabeled sugar, but with the corresponding mass shift from the incorporated ¹³C atoms. |
Note: The exact product ions and collision energies should be empirically optimized for the specific ¹³C₇ sugar of interest.
Fragmentation of a ¹³C₇ Sugar
Caption: Simplified fragmentation diagram of a ¹³C₇ sugar in the mass spectrometer.
Data Analysis: From Raw Data to Biological Insight
The analysis of data from stable isotope labeling experiments requires specialized software and a clear understanding of the underlying principles.
Peak Integration and Quantification
The first step in data analysis is the integration of the chromatographic peaks corresponding to the different isotopologues of the sugar. The area under the curve for each MRM transition is proportional to the amount of that specific isotopologue.
Correction for Natural Isotope Abundance
A crucial step in analyzing stable isotope labeling data is to correct for the natural abundance of heavy isotopes, particularly ¹³C (approximately 1.1%).[12][13] This correction is necessary to accurately determine the true extent of isotopic enrichment from the tracer. Several software packages and algorithms are available for this purpose.[12][14]
Metabolic Flux Analysis (MFA)
The ultimate goal of many stable isotope labeling studies is to perform Metabolic Flux Analysis (MFA).[2][15][16] MFA uses the measured isotopologue distribution data, along with a stoichiometric model of the metabolic network, to calculate the rates (fluxes) of metabolic reactions.[3]
Conclusion
The use of ¹³C₇ sugars as metabolic tracers, coupled with the power of LC-MS/MS, offers a robust platform for detailed investigation of cellular metabolism. The protocols and settings outlined in this application note provide a solid foundation for researchers to develop and implement sensitive and accurate methods for the detection and quantification of these important molecules. By carefully considering each step of the experimental workflow, from sample preparation to data analysis, scientists can unlock valuable insights into the dynamic nature of metabolic networks.
References
- 13 C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells. (2025, September 20). dx.doi.org.
- Stable Isotope Metabolomics Extraction Protocol - Ariana S. Huffmyer, PhD. (2022, April 8). ahuffmyer.com.
-
IsotopicLabelling: an R package for the analysis of MS isotopic patterns of labelled analytes. (2017, January 15). Oxford Academic. [Link]
-
Analysis of Isotopic Labeling in Peptide Fragments by Tandem Mass Spectrometry. (2014, March 13). PLOS ONE. [Link]
-
Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. PMC. [Link]
-
Quantification of Stable Isotope Label in Metabolites via Mass Spectrometry. ResearchGate. [Link]
-
Isotopic Labeling Analysis using Single Cell Mass Spectrometry. (2025, April 16). bioRxiv.org. [Link]
-
A convenient LC-MS method for assessment of glucose kinetics in vivo with D-[13C6]glucose as a tracer. Scholars@Duke. [Link]
-
Isotopic labelling analysis using single cell mass spectrometry. Analyst (RSC Publishing). [Link]
-
Liquid Chromatography Tandem Mass Spectrometry Quantification of 13C-Labeling in Sugars. (2020, January 10). Semantic Scholar. [Link]
-
13CFLUX - third-generation high-performance engine for isotopically (non)stationary 13C metabolic flux analysis. (2025, November 18). Oxford Academic. [Link]
-
a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. (2022, September 7). RSC Publishing. [Link]
-
Impact of sample preparation upon intracellular metabolite measurements in 3D cell culture systems. (2019, June 12). PMC. [Link]
-
13C Glucose Qualitative Flux Analysis in HepG2 cells. (2020, September 1). Agilent. [Link]
-
Liquid Chromatography Tandem Mass Spectrometry Quantification of 13 C-Labeling in Sugars. (2020, January 10). PubMed. [Link]
-
13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers. [Link]
-
Considerations of Sample Preparation for Metabolomics Investigation. Metabolites. [Link]
-
A Guide to 13 C Metabolic Flux Analysis for the Cancer Biologist. Cell Press. [Link]
-
13C metabolic flux analysis. (2001, July 15). PubMed. [Link]
-
Differentiation and Quantification of C1 and C2 13C-Labeled Glucose by Tandem Mass Spectrometry. PMC. [Link]
-
13C-Metabolic Flux Analysis of Central Carbon Metabolism Using GC-MS. LabRulez LCMS. [Link]
-
Quantifying 13C-labeling in Free Sugars and Starch by GC-MS. Springer Nature Experiments. [Link]
-
Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS). (2025, November 20). ACS Publications. [Link]
-
Determination of the 13C-labeling pattern of glucose by gas chromatography-mass spectrometry. PubMed. [Link]
-
A roadmap for interpreting 13C metabolite labeling patterns from cells. PMC - NIH. [Link]
-
sample preparation guideline for extraction of polar metabolites from adherent or. Proteomics Resource Center. [Link]
-
Liquid Chromatography Tandem Mass Spectrometry Quantification of 13 C-Labeling in Sugars. (1989, October 1). MDPI. [Link]
-
A Convenient LC-MS Method for Assessment of Glucose Kinetics In Vivo with D-[13C6]Glucose as a Tracer. PMC. [Link]
-
General recommendations for metabolomics analysis: sample preparation, handling and pr. Metabolomics Core Facility. [Link]
-
Metabolomics Sample Preparation FAQ. MetwareBio. [Link]
-
13C labeling analysis of sugars by high resolution-mass spectrometry for metabolic flux. (2017, June 15). PubMed. [Link]
-
Simultaneous quantification of endogenous and exogenous plasma glucose by isotope dilution LC-MS/MS with in. (2018, October 8). Kunming Biomed International (KBI). [Link]
-
Effect of 13C enrichment and sugar type on analysis of sugars by gas chromatography/combustion/isotope ratio mass spectrometry. ResearchGate. [Link]
-
A convenient LC-MS method for assessment of glucose kinetics in vivo with D-[13C6]glucose as a tracer. (2009, March 15). PubMed. [Link]
-
Can anyone tell me what is a good condition for analysis 13C- glucose by using Mass spectrometer MS? (2015, November 15). ResearchGate. [Link]
-
A Convenient LC-MS Method for Assessment of Glucose Kinetics In Vivo with D-[(13)C(6)]Glucose as a Tracer. (2025, August 9). ResearchGate. [Link]
Sources
- 1. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main applica ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03326G [pubs.rsc.org]
- 3. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 4. isotope.com [isotope.com]
- 5. Impact of sample preparation upon intracellular metabolite measurements in 3D cell culture systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Considerations of Sample Preparation for Metabolomics Investigation | Springer Nature Experiments [experiments.springernature.com]
- 7. mcgill.ca [mcgill.ca]
- 8. rockefeller.edu [rockefeller.edu]
- 9. bio-protocol.org [bio-protocol.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Liquid Chromatography Tandem Mass Spectrometry Quantification of 13C-Labeling in Sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. academic.oup.com [academic.oup.com]
- 16. 13C metabolic flux analysis [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting peak tailing in mannoheptulose LC-MS analysis
Welcome, Scientist. This guide is designed to function as a direct line to a Senior Application Scientist. We will diagnose and resolve issues related to peak tailing in the LC-MS analysis of mannoheptulose, a polar heptose sugar. The methodologies discussed here are primarily focused on Hydrophilic Interaction Liquid Chromatography (HILIC) and Aqueous Normal Phase (ANP) chromatography, which are the common modes for such analytes.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant peak tailing for mannoheptulose. What are the most likely causes?
Peak tailing for a polar, neutral molecule like mannoheptulose almost always points to undesirable secondary interactions with the stationary phase or issues related to the chromatographic system itself.[1] A symmetrical, Gaussian peak occurs when the analyte experiences a single, uniform retention mechanism. Tailing happens when a fraction of the analyte molecules are retained more strongly by a secondary mechanism, causing them to elute later than the main peak band.[2]
The primary culprits can be broken down into three categories:
-
On-Column Effects: Primarily, interactions between the hydroxyl groups of mannoheptulose and active sites on the stationary phase, such as residual silanols (Si-OH) on silica-based columns.[1][3]
-
Mobile Phase Mismatches: Incorrect pH, insufficient or improper buffer selection, or an unsuitable organic-to-aqueous ratio can exacerbate on-column issues.
-
System & Hardware Problems: Extra-column dead volume from poorly made connections, or a partially blocked column frit can cause tailing for all peaks in the chromatogram, not just your analyte.[4]
We will dissect each of these potential causes in the following questions.
Q2: How can I determine if the peak tailing is a chemical problem (analyte-column interaction) or a physical problem (my LC system)?
This is the crucial first diagnostic step. The answer lies in observing whether the tailing affects only your mannoheptulose peak or all peaks in the chromatogram (including any other standards or impurities).
-
If only the mannoheptulose peak (and other similar polar analytes) is tailing: The issue is almost certainly chemical. This points to a specific, undesirable secondary interaction between your analyte and the stationary phase.[4]
-
If all peaks in the run are tailing: This strongly suggests a physical or "extra-column" problem. The issue is not with the chemistry of the separation but with the physical path the sample takes.[4] Common causes include:
-
A void or channel in the column packing at the inlet.
-
A partially blocked column inlet frit.
-
Poorly connected fittings between the injector, column, and detector, creating dead volume where the sample can diffuse.[5]
-
The following diagram illustrates this initial diagnostic decision path.
Caption: Initial diagnostic workflow for peak tailing.
Troubleshooting On-Column & Chemical Effects
Q3: You mentioned "secondary silanol interactions." What are they and why do they affect a neutral sugar?
Even on modern, high-purity silica columns, the surface is not perfectly covered by the bonded stationary phase (e.g., amide, diol). This leaves some unreacted, exposed silanol groups (Si-OH).[2][6] These silanols, particularly the more acidic "free" silanols, can act as strong hydrogen bond donors or, when deprotonated at higher pH, as ion-exchange sites.[1]
Mannoheptulose is covered in hydroxyl (-OH) groups. These groups are excellent hydrogen bond acceptors and donors. This allows for a strong secondary interaction with the column's residual silanols, as depicted below. This mechanism holds a fraction of the mannoheptulose molecules for longer than the primary HILIC partitioning mechanism, resulting in a tailing peak.[3]
Caption: Primary vs. Secondary retention mechanisms.
Q4: How can I minimize these silanol interactions using my mobile phase?
This is where mobile phase optimization is critical. Your goal is to make the secondary interaction sites less "attractive" to your analyte. For a HILIC/ANP separation of sugars, this is typically achieved with acidic, buffered mobile phases.
-
pH Control: Using an acidic mobile phase (e.g., pH 3-5) protonates the residual silanol groups, neutralizing their potential negative charge and reducing their activity.[7] This "suppresses" their ability to strongly interact with your analyte.
-
Buffer Additives: Volatile buffers compatible with mass spectrometry are essential.[8] They not only control pH but also the buffer cations (e.g., NH₄⁺) can "shield" the silanol groups, further preventing analyte interaction.[3][9]
| Additive | Typical Concentration | Function & MS Compatibility |
| Formic Acid | 0.1% | Lowers pH to protonate silanols. Excellent MS compatibility. |
| Ammonium Formate | 5-20 mM | Acts as a true buffer around pH 3.8. Provides both pH control and shielding cations (NH₄⁺). Excellent MS compatibility.[10] |
| Ammonium Acetate | 5-20 mM | Buffers around pH 4.8. Also provides shielding. Excellent MS compatibility.[8] |
Protocol: Mobile Phase Additive Screening
-
Prepare Stock Solutions:
-
Mobile Phase A1: Water + 0.1% Formic Acid
-
Mobile Phase A2: Water + 10 mM Ammonium Formate
-
Mobile Phase A3: Water + 10 mM Ammonium Acetate
-
Mobile Phase B: Acetonitrile + corresponding additive (0.1% FA, or prepared from a concentrated stock for salts)
-
-
Equilibrate Thoroughly: For each new mobile phase system, equilibrate the column with at least 10-15 column volumes. HILIC columns can be slow to equilibrate.[11]
-
Inject Standard: Inject a pure standard of mannoheptulose.
-
Compare Peak Shape: Measure the asymmetry factor or tailing factor for each run. A value closer to 1.0 indicates a more symmetrical peak.[2] The mobile phase providing the best symmetry should be selected for further method development.
Q5: Could my choice of column be the problem? Are some columns better than others for sugars?
Absolutely. While mobile phase optimization can mitigate issues, column selection is foundational for preventing them.
-
Modern "Type B" Silica: Modern columns are made from high-purity, low-metal "Type B" silica, which has fewer and less acidic silanol sites than older "Type A" silica, making them inherently better for polar analytes.[7]
-
Endcapping: Most modern columns are "endcapped," a process where a small silane reagent is used to react with many of the residual silanols after the primary stationary phase is bonded.[6] This further reduces active sites.
-
Silica Hydride Columns: These columns (often used in ANP mode) have a surface with significantly fewer silanol groups compared to conventional silica, which can dramatically reduce peak tailing for problematic compounds.[11][12] Their retention mechanism is also less reliant on an adsorbed water layer, leading to faster equilibration times.[11]
If you consistently struggle with peak tailing on a standard silica-based HILIC column (e.g., bare silica or amide), and mobile phase optimization is insufficient, testing a column based on a different technology like silica hydride is a logical next step.
Troubleshooting System & Hardware Effects
Q6: I've confirmed that all my peaks are tailing. What specific hardware issues should I look for?
When every peak tails, the problem is almost always extra-column band broadening. This occurs in the tubing and connections outside of the analytical column.[4]
Protocol: System Audit for Extra-Column Volume
-
Check All Connections: Start from the autosampler and trace the flow path to the detector. Ensure every fitting is properly seated. For PEEK fittings, ensure they are finger-tight plus a quarter-turn. For steel fittings, ensure the ferrule is set correctly and not overtightened. A common mistake is using a fitting with the wrong ferrule depth for a specific port, which creates a small void.[5]
-
Minimize Tubing Volume: Use the shortest possible length of tubing with the narrowest internal diameter (ID) suitable for your system's pressure. For UHPLC systems, this is typically 0.0025" or 0.003" ID tubing. Using wider or longer tubing adds significant volume.
-
Inspect the Column Inlet: If the column has been used extensively, particulates from the sample or pump seals can accumulate on the inlet frit, causing a partial blockage. This disrupts the flow profile entering the column, causing band spreading.
-
Action: First, try back-flushing the column (if the manufacturer allows it). If that fails, carefully open the inlet (use two wrenches to avoid stressing the column body) and inspect the frit. A discolored (brown or grey) frit should be replaced.
-
-
Check for a Column Void: Over time, especially at high pH or pressure, the silica packing at the column inlet can dissolve or settle, creating a void. This acts as a significant source of extra-column volume.
-
Action: This usually requires replacing the column. Using a guard column can help extend the life of the analytical column.
-
By systematically checking and correcting these physical issues, you can eliminate the sources of universal peak tailing in your system.
References
- ThermoFisher. (n.d.). Column troubleshooting guide – HILIC.
- Dolan, J. W. (n.d.). Why Do Peaks Tail? - LC Troubleshooting Bible.
- Cogent, A. (2020, November 11). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns.
- Boag, M. (2025, June 9). How to Reduce Peak Tailing in HPLC? - Phenomenex.
- Stoll, D. (2021, December 1). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing.
- Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593.
- ResearchGate. (n.d.).
- Restek. (2018, January 2). LC Troubleshooting—All of My Peaks are Tailing!
- Pesek, J. J., Matyska, M. T., & Pesek, J. (2021, December 11). Silica Hydride: A Separation Material Every Analyst Should Know About. PMC.
- Phenomenex. (n.d.). LC Technical Tip.
- MAC-MOD Analytical. (n.d.). The Importance of HPLC Mobile Phase Additives & Buffers.
- Agilent. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS.
- Kosek, M., et al. (n.d.).
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. lctsbible.com [lctsbible.com]
- 3. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 4. agilent.com [agilent.com]
- 5. support.waters.com [support.waters.com]
- 6. LC Technical Tip [discover.phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. mac-mod.com [mac-mod.com]
- 9. researchgate.net [researchgate.net]
- 10. Lactulose:Mannitol Diagnostic Test by HPLC and LC-MSMS Platforms: Considerations for Field Studies of Intestinal Barrier Function and Environmental Enteropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Silica Hydride: A Separation Material Every Analyst Should Know About - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Retention Time for Polar Sugar Isotopes
Navigating the complexities of separating and analyzing polar sugar isotopes requires a nuanced understanding of chromatographic principles and a practical approach to troubleshooting. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the analysis of these highly polar molecules. Here, we move beyond generic protocols to provide in-depth, experience-driven insights into optimizing your separations and resolving common issues.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific experimental issues in a question-and-answer format, providing a logical workflow for identifying and resolving the root cause.
Issue 1: Poor or No Retention of Early-Eluting Sugar Isotopes
Question: My labeled sugar isotopes are eluting at or near the void volume. How can I increase their retention on my HILIC column?
Answer: This is a classic indication that the mobile phase is too "strong" (too polar) for the current HILIC setup, or that the column has not been properly equilibrated. Here’s a systematic approach to troubleshoot this:
-
Verify Mobile Phase Composition: In HILIC, water is the strong solvent. To increase retention, you must decrease the water content (the aqueous component) of your mobile phase.[1]
-
Action: Incrementally decrease the aqueous portion of your mobile phase by 2-5%. For example, if you are using 80:20 acetonitrile:water, try 85:15 or 90:10.
-
Causality: The primary retention mechanism in HILIC is the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase. A higher organic content in the mobile phase enhances this partitioning, leading to increased retention.
-
-
Ensure Proper Column Equilibration: Inadequate equilibration is a frequent cause of retention time drift and poor initial retention.
-
Action: Equilibrate your column with the initial mobile phase for at least 10-15 column volumes. For a new method, or if the column has been stored in a different solvent, a longer equilibration of 20-30 column volumes is recommended.
-
Causality: The stationary phase needs to be fully hydrated to establish the aqueous layer essential for HILIC retention. Rushing this step will lead to inconsistent and poor performance.
-
-
Check for Sample Solvent Mismatch: Injecting your sample in a solvent significantly stronger (more aqueous) than the mobile phase can cause peak distortion and reduced retention.[2]
-
Action: If possible, dissolve your standards and samples in a solvent that is as close as possible to the initial mobile phase composition, or even slightly weaker (higher organic content).
-
Causality: A strong sample solvent can disrupt the local equilibrium at the head of the column, causing the analyte to travel further down the column before partitioning, resulting in decreased retention.
-
Issue 2: Co-elution of Sugar Isomers or Anomers
Question: I am unable to separate critical sugar isomers (e.g., glucose and fructose) or I am seeing split peaks for a single sugar standard. What can I do to improve resolution?
Answer: Separating structurally similar sugars is a common challenge. Split peaks are often due to the separation of anomers (α and β forms) of reducing sugars.[3]
-
Optimize Mobile Phase pH and Temperature: These parameters can significantly influence the separation of anomers and isomers.
-
Action for Anomers: To collapse anomers into a single peak, increase the mobile phase pH using an additive like ammonium hydroxide or increase the column temperature.[3][4] A combination of high pH and moderate temperature often provides the best results for peak shape and column longevity.[4]
-
Action for Isomers: Systematically evaluate a range of column temperatures (e.g., 20°C to 40°C). Lower temperatures can sometimes enhance selectivity for structurally similar sugars by stabilizing hydrogen bonding interactions.[5]
-
Causality: High pH can accelerate the rate of mutarotation, the process by which α and β anomers interconvert, leading to a single, sharper peak. Temperature affects both the kinetics of this interconversion and the thermodynamics of the analyte-stationary phase interaction, thereby influencing selectivity.[3][5]
-
-
Evaluate Different Stationary Phases: Not all HILIC columns are created equal. The chemistry of the stationary phase plays a crucial role in selectivity.
-
Action: If an aminopropyl column is not providing adequate separation, consider a zwitterionic (HILIC-Z) or a polyamine-based column.[4][6] These alternative chemistries can offer different selectivity for closely related polar analytes.[6]
-
Causality: Different stationary phases offer different interaction mechanisms. While aminopropyl phases are common, zwitterionic phases provide both positive and negative charges, and polymeric amine phases can offer improved stability and different secondary interactions, all of which can be exploited to achieve separation.
-
Issue 3: Inconsistent Retention Times Run-to-Run
Question: My retention times are drifting between injections. What is causing this instability?
Answer: Retention time instability in HILIC is almost always related to the mobile phase or column equilibration.
-
Mobile Phase Preparation and Stability:
-
Action: Prepare fresh mobile phase daily. Ensure the aqueous and organic components are accurately measured and thoroughly mixed. If using a buffer, ensure its pH is consistent.
-
Causality: The high percentage of volatile organic solvent in HILIC mobile phases can lead to selective evaporation, altering the composition and affecting retention times.
-
-
Re-evaluate Equilibration Between Gradient Runs:
-
Action: Ensure that the column is fully re-equilibrated to the initial mobile phase conditions at the end of each gradient run. The re-equilibration time should be at least 5-10 column volumes.
-
Causality: Insufficient re-equilibration will cause the column to start the next run in a different state of hydration, leading to a drift in retention times, typically towards shorter times.
-
Frequently Asked Questions (FAQs)
Q1: What is the best type of column for polar sugar isotope analysis?
A1: The most common starting point is an aminopropyl (NH2) bonded silica column.[7] However, for challenging separations or improved stability, consider polymeric amino columns or zwitterionic phases like HILIC-Z.[4][6] Ligand-exchange chromatography is another alternative that often uses simpler mobile phases like water.[8]
Q2: Do I need to derivatize my sugar isotopes for LC analysis?
A2: No, derivatization is generally not necessary for LC-based methods like HILIC, which are designed to retain and separate polar, underivatized sugars.[1] Derivatization is more commonly required for Gas Chromatography (GC) analysis to make the sugars volatile.[9]
Q3: My labeled and unlabeled sugars are not separating. Is this normal?
A3: Yes, this is expected. Isotopologues have virtually identical chemical structures and properties.[10] Therefore, they should have the same chromatographic retention time.[10] The purpose of using stable isotope-labeled sugars is typically as internal standards for quantification by mass spectrometry (MS), where they can be distinguished by their mass-to-charge ratio (m/z).[]
Q4: What are the recommended starting conditions for a HILIC separation of polar sugars?
A4: A good starting point is a mobile phase of 80:20 (v/v) acetonitrile:water with a low concentration of a buffer salt like ammonium formate or ammonium acetate (e.g., 10 mM) to improve peak shape. The flow rate and temperature can be initially set to the column manufacturer's recommendations.
| Parameter | Recommended Starting Condition | Rationale |
| Column | Aminopropyl (NH2) or Zwitterionic (HILIC-Z) | Proven effectiveness for polar sugar separations.[4] |
| Mobile Phase A | Water with 10 mM Ammonium Formate/Acetate | Provides protons for MS and aids in peak shape. |
| Mobile Phase B | Acetonitrile | The weak solvent in HILIC mode. |
| Initial Gradient | 80-90% Acetonitrile | Ensures retention of highly polar sugars.[5] |
| Column Temp. | 30-40 °C | Balances efficiency and can help with anomer collapse.[5] |
| Detector | ELSD, CAD, or Mass Spectrometry (MS) | Sugars lack a UV chromophore, requiring these detection methods.[6] |
Experimental Protocols & Workflows
Protocol: Basic HILIC Method for Glucose and Fructose Isotopes
-
Column: Aminopropyl Column (e.g., 150 mm x 2.1 mm, 3 µm)
-
Mobile Phase A: 90:10 Water:Acetonitrile with 10 mM Ammonium Acetate, pH adjusted to 9.0 with Ammonium Hydroxide.
-
Mobile Phase B: 10:90 Water:Acetonitrile with 10 mM Ammonium Acetate, pH adjusted to 9.0 with Ammonium Hydroxide.
-
Gradient:
-
0-2 min: 100% B
-
2-10 min: Linear ramp to 60% B
-
10-12 min: Hold at 60% B
-
12.1-15 min: Return to 100% B and re-equilibrate.
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 2 µL
-
Sample Diluent: 75:25 Acetonitrile:Water
Workflow Diagram: Troubleshooting Retention Time Issues
Caption: A logical workflow for troubleshooting common retention time problems in HILIC.
References
- HPLC Analysis of Sugar Alcohols and Sugars on Amaze HD Mixed-Mode Column. SIELC Technologies.
- Improved Analysis of Simple Sugars Using apHera™ NH2 HPLC Columns. Sigma-Aldrich.
- Analysis of Sugar Alcohols and Allulose Using an Arc HPLC System with Refractive Index Detection.
- Sugar analysis without acetonitrile. Agilent.
- Quantitative Analysis of Stable Isotopes of Glucose in Blood Plasma Using Quadrupole GC-MS. Shimadzu.
- Determination of Sugars in Molasses by HPLC Following Solid-Phase Extraction. Taylor & Francis Online.
- Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS). Journal of Proteome Research.
- 13C-Stable Isotope Labeling. UNT Research.
- Isotope Labeled Carbohydr
- Profiling of Carbohydrates in Honey by HILIC-MS.
- Tracking Sugar Addition in Food and Beverage using Isotope Fingerprints. LabRulez GCMS.
- HILIC Separation of Sugars on Obelisc N. SIELC Technologies.
- Flux Analysis of Free Amino Sugars and Amino Acids in Soils by Isotope Tracing with a Novel Liquid Chromatography/High Resolution Mass Spectrometry Pl
- HILIC - Sugars and fructooligosaccharide analysis. KNAUER.
- Analysis of sugars using an Agilent InfinityLab Poroshell 120 HILIC-Z column. Agilent.
- Your Essential Guide to Sugar Analysis with Liquid Chromatography.
- Box–Behnken-Assisted Optimization of High-Performance Liquid Chromatography Method for Enhanced Sugar Determin
- efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids. Journal of Experimental Botany.
- Comparison of experimental and predicted retention times for the separation of the polar cyclic oligosaccharide mixture for the original method and the optimized loading method.
- Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma. PMC.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. agilent.com [agilent.com]
- 5. mdpi.com [mdpi.com]
- 6. waters.com [waters.com]
- 7. lcms.cz [lcms.cz]
- 8. agilent.com [agilent.com]
- 9. shimadzu.com [shimadzu.com]
- 10. pubs.acs.org [pubs.acs.org]
preventing degradation of D-Mannoheptulose-13C7 in solution
A Guide to Preventing Degradation in Solution
Welcome to the technical support center for D-Mannoheptulose-13C7. As Senior Application Scientists, we have developed this guide to provide researchers, scientists, and drug development professionals with expert advice and field-proven protocols for maintaining the integrity of this valuable isotopic tracer in solution. This resource addresses common challenges and provides clear, actionable troubleshooting steps to ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've just prepared an aqueous solution of D-Mannoheptulose-13C7 and my results are inconsistent. What are the signs of degradation?
Answer: Degradation of D-Mannoheptulose-13C7, like other monosaccharides, is a chemical process that can alter its structure and compromise your results. While the isotopic ¹³C label itself is stable and does not decay, the molecule's chemical structure is susceptible to degradation.[1]
Primary Indicators of Degradation:
-
Visual Changes: A perfectly clear and colorless solution is expected. The appearance of a yellow or brown tint is a significant red flag, often indicating caramelization or other degradation pathways, especially if the solution has been exposed to heat.[2][3]
-
pH Shift: The degradation of sugars in solution can produce acidic byproducts, leading to a decrease in the solution's pH over time.[2]
-
Analytical Inconsistencies:
-
Chromatography: When analyzed via High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), you may observe the appearance of new, unexpected peaks and a corresponding decrease in the area of the main D-Mannoheptulose-13C7 peak.[4][5]
-
Mass Spectrometry: Inconsistent quantification in metabolic tracer experiments is a key indicator. If using D-Mannoheptulose-13C7 as an internal standard, a loss of signal intensity over time points to degradation.[6]
-
Q2: Why is my aqueous solution of D-Mannoheptulose-13C7 unstable, and what are the primary causes of degradation?
Answer: The instability of monosaccharides in aqueous solutions is a well-documented phenomenon. While D-Mannoheptulose is stable as a dry, solid compound, dissolving it in water introduces several degradation risks.[7][8] One leading supplier explicitly recommends not storing aqueous solutions for more than one day.[9]
The core of the issue lies in the molecule's chemistry. In solution, heptoses and other sugars exist in equilibrium between a stable cyclic form and a more reactive open-chain form which contains a ketone functional group.[10] This open-chain structure is more susceptible to chemical reactions that lead to degradation.
Key Factors Driving Degradation:
-
pH: The pH of the solution is critical. Strongly acidic or alkaline conditions can catalyze degradation reactions. Acidic conditions can promote hydrolysis and other rearrangements, while alkaline conditions can lead to a complex mixture of degradation products.[11][12] Near-neutral pH is generally best for stability.[11]
-
Temperature: Elevated temperatures significantly accelerate the rate of all chemical reactions, including sugar degradation.[2][3] Storing solutions at room temperature is not recommended for any extended period.
-
Presence of Oxygen and Metal Ions: Dissolved oxygen and trace metal ions can promote oxidative degradation of the sugar molecule.
-
Non-Enzymatic Browning (Maillard Reaction): If your buffer contains primary or secondary amines (e.g., Tris buffer, or media with amino acids), the heptose can react with them, especially upon heating, leading to browning and degradation.[2][3]
`dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fontname="Arial", margin=0.2]; edge [fontname="Arial"];
} ` Caption: Key factors influencing the degradation of D-Mannoheptulose-13C7 in solution.
Q3: What is the recommended best practice for preparing and storing D-Mannoheptulose-13C7 solutions to ensure stability?
Answer: The universally recommended strategy is to prepare a high-concentration stock solution in a suitable organic solvent and store it under optimal conditions. Aqueous working solutions should then be prepared fresh from this stock immediately before each experiment. This approach minimizes the time the compound spends in a less stable aqueous environment.
| Solution Type | Recommended Solvent | Max Concentration | Storage Temp. | Max Duration | Key Considerations |
| Stock Solution | Anhydrous DMSO | ~20 mg/mL[7][9] | -80°C | 6 Months[13][14] | Purge with inert gas (N₂ or Ar). Use anhydrous solvent to minimize water content. |
| -20°C | 1 Month[13][14] | ||||
| Stock Solution | Anhydrous Ethanol | ~1 mg/mL[9] | -20°C | 1 Month | Lower solubility. Ensure it's compatible with your experimental system. |
| Working Solution | Aqueous Buffer (e.g., PBS, pH 7.2) | ~10 mg/mL[9] | 2-8°C (On Ice) | < 1 Day [9] | Prepare fresh for each experiment. Avoid buffers with amines if heating. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a stable, high-concentration stock solution for long-term storage.
Materials:
-
D-Mannoheptulose-13C7 (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (Nitrogen or Argon)
-
Sterile, conical-bottom microcentrifuge tubes or cryovials
Procedure:
-
Pre-Weighing: Allow the vial of solid D-Mannoheptulose-13C7 to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of the compound in a sterile tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 20 mg/mL).
-
Dissolution: Vortex thoroughly to ensure complete dissolution. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary.[14] Ensure the solution is clear.
-
Inert Gas Purge: Gently blow a stream of inert gas over the surface of the solution for 15-30 seconds to displace oxygen before capping tightly.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots. This is crucial to avoid repeated freeze-thaw cycles of the main stock.[14]
-
Storage: Immediately place the aliquots in a labeled box and store at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[13][14]
Q4: How much does a freeze-thaw cycle affect my stock solution?
Answer: While organic stock solutions are relatively robust, repeated freeze-thaw cycles are not recommended as they can introduce moisture and potentially degrade the compound over time. Studies on other isotopically labeled metabolites show good stability for up to 10 freeze-thaw cycles, but best practice is to minimize them.[15] Aliquoting your main stock into single-use volumes upon initial preparation is the most effective strategy to preserve its integrity.
`dot graph G { layout=dot; rankdir=TB; bgcolor="#F1F3F4"; node [shape=box, style=filled, fontname="Arial", margin=0.2]; edge [fontname="Arial"];
} ` Caption: Recommended workflow for preparing and using D-Mannoheptulose-13C7 solutions.
Q5: How can I analytically verify the stability of my D-Mannoheptulose-13C7 solution?
Answer: Analytical verification is essential for confirming stability, especially when troubleshooting or establishing new experimental protocols. The preferred method is LC-MS, as it can separate the parent compound from potential degradation products and confirm its identity and quantity via mass-to-charge ratio.
Protocol 2: Basic Stability Test using LC-MS
This protocol provides a framework for assessing the stability of your solution over time.
Objective: To quantify the amount of intact D-Mannoheptulose-13C7 at different time points under specific storage conditions.
Procedure:
-
Prepare Solution: Prepare your D-Mannoheptulose-13C7 solution (e.g., aqueous working solution) as you would for your experiment.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the solution, dilute it to an appropriate concentration for your LC-MS system, and inject it. This is your baseline measurement.
-
Incubate/Store: Store the remaining solution under the conditions you wish to test (e.g., on the bench at room temperature, at 4°C, etc.).
-
Time Point Sampling: At predetermined intervals (e.g., 2, 4, 8, 24 hours), take another aliquot, prepare it in the same manner as the T=0 sample, and analyze it via LC-MS.
-
Data Analysis:
-
Integrate the peak area corresponding to the D-Mannoheptulose-13C7 parent molecule (monitoring the correct m/z for the ¹³C₇-labeled compound).[6]
-
Compare the peak area at each time point to the T=0 sample. A significant decrease in peak area indicates degradation.
-
Examine the chromatogram for the appearance of new peaks that were not present at T=0. These may represent degradation products.[4]
-
References
-
Characteristics of the Thermal Degradation of Glucose and Maltose Solutions. Food Science and Biotechnology. [Link]
-
Degradation of Sucrose, Glucose and Fructose in Concentrated Aqueous Solutions Under Constant pH Conditions at Elevated Temperature. Taylor & Francis Online. [Link]
-
Characteristics of the Thermal Degradation of Glucose and Maltose Solutions. Semantic Scholar. [Link]
-
(PDF) Degradation of Sucrose, Glucose and Fructose in Concentrated Aqueous Solutions Under Constant pH Conditions at Elevated Temperature. ResearchGate. [Link]
-
Chemical Name : D-Mannoheptulose-13C7. Pharmaffiliates. [Link]
-
HY-U00462-5mg | D-Mannoheptulose [3615-44-9]. Clinisciences. [Link]
-
MINIMIZATION OF SUCROSE LOSSES IN SUGAR INDUSTRY BY pH AND TEMPERATURE OPTIMIZATION. TCI-Thai Journal Citation Index Center. [Link]
-
Effects of Preservation Method on Stable Carbon and Nitrogen Isotope Values. Semantic Scholar. [Link]
-
D-Mannoheptulose-13C7. PubChem. [Link]
-
Investigation of the effects of storage and freezing on mixes of heavy-labeled metabolite and amino acid standards. PubMed Central. [Link]
-
ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. IJRPR. [Link]
-
Heptose Definition. Fiveable. [Link]
-
Mannoheptulose has differential effects on fasting and postprandial energy expenditure and respiratory quotient in adult Beagle dogs fed diets of different macronutrient contents. PubMed Central. [Link]
-
Monosaccharide Properties – Key Biochemical Insights. Creative Biolabs. [Link]
-
Determination of Sugars, Byproducts, and Degradation Products in Liquid Fraction Process Samples. NREL. [Link]
-
Heptose. Wikipedia. [Link]
-
Postulated Physiological Roles of the Seven-carbon Sugars, Mannoheptulose, and Perseitol in Avocado. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Characteristics of the Thermal Degradation of Glucose and Maltose Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. ijmr.net.in [ijmr.net.in]
- 5. docs.nlr.gov [docs.nlr.gov]
- 6. Mannoheptulose has differential effects on fasting and postprandial energy expenditure and respiratory quotient in adult Beagle dogs fed diets of different macronutrient contents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. adipogen.com [adipogen.com]
- 8. caymanchem.com [caymanchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. fiveable.me [fiveable.me]
- 11. researchgate.net [researchgate.net]
- 12. ukm.my [ukm.my]
- 13. medchemexpress.com [medchemexpress.com]
- 14. HY-U00462-5mg | D-Mannoheptulose [3615-44-9] Clinisciences [clinisciences.com]
- 15. Investigation of the effects of storage and freezing on mixes of heavy-labeled metabolite and amino acid standards - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Guide: D-Mannoheptulose-13C7 vs. Deuterium-Labeled Internal Standards in Quantitative Metabolomics
Executive Summary
In the quantitative analysis of polar sugar metabolites like D-Mannoheptulose —a critical hexokinase inhibitor and glycolytic modulator—the choice of Internal Standard (IS) is the single most significant variable affecting data integrity.
While deuterated (
The Verdict: D-Mannoheptulose-13C7 is the superior analytical choice. By substituting carbon-12 with carbon-13 in the sugar backbone, the IS retains identical chromatographic behavior to the native analyte, ensuring perfect co-elution and real-time correction of matrix effects.
Scientific Rationale: The Physics of Isotope Effects
To understand why
The Chromatographic Isotope Effect (CIE)
Deuterium (
-
In Reverse Phase (RP) LC: Deuterated compounds typically elute earlier than native analytes because they are slightly less lipophilic.
-
In HILIC (Hydrophilic Interaction LC): The effect can be unpredictable, sometimes causing later elution.
The Consequence: If D-Mannoheptulose-D7 elutes 0.1–0.2 minutes apart from D-Mannoheptulose, they enter the electrospray ionization (ESI) source at different times.
The Matrix Effect Mismatch
Biological samples contain thousands of co-eluting phospholipids and salts. These contaminants cause Ion Suppression (reduction in signal) or Enhancement (increase in signal) at specific time points in the chromatogram.
-
Scenario A (Deuterium): The IS elutes at
(no suppression). The Analyte elutes at (heavy suppression). The IS signal remains high while the analyte signal drops. Result: False underestimation of the analyte concentration. -
Scenario B (
): The IS and Analyte co-elute perfectly at . Both experience the exact same suppression ratio. Result: The ratio remains constant. Quantification is accurate.
Comparative Analysis: D-Mannoheptulose-13C7 vs. Deuterated Analogs
The following table summarizes the technical performance metrics derived from validation studies in plasma and tissue matrices.
| Feature | D-Mannoheptulose-13C7 | Deuterated Analog (e.g., -D7) | Impact on Data |
| Ret. Time Shift ( | 0.00 min (Perfect Co-elution) | 0.05 – 0.20 min (Shifted) | |
| Matrix Correction | Dynamic (Corrects spot-suppression) | Static (Fails if suppression is transient) | |
| Label Stability | High (Carbon backbone is non-exchangeable) | Variable (Hydroxyl H/D exchange in protic solvents) | Deuterium on -OH groups can be lost in MeOH/Water mobile phases. |
| Mass Shift | +7 Da ( | +7 Da ( | Both provide sufficient mass resolution. |
| Cost | High | Moderate/Low | Cost of |
Visualizing the Mechanism
The diagram below illustrates the failure mode of Deuterated standards compared to the success of
Figure 1: Mechanism of Matrix Effect Correction. The Deuterated workflow (Red) risks separating the IS from the interference zone. The 13C workflow (Green) guarantees the IS experiences the same interference as the analyte.
Experimental Protocol: Validating D-Mannoheptulose-13C7
Objective: Quantify D-Mannoheptulose in murine plasma using LC-MS/MS (HILIC mode) with
Materials
-
Internal Standard: D-Mannoheptulose-
(99% isotopic purity). -
Matrix: Plasma (Lithium Heparin).
Step-by-Step Workflow
Step 1: Standard Preparation
-
Stock Solutions: Dissolve Native and
standards separately in 50:50 Methanol:Water to 1 mg/mL. -
Working IS Solution: Dilute
stock to 500 ng/mL in Acetonitrile (ACN). Note: High organic content precipitates plasma proteins immediately.
Step 2: Sample Extraction (Protein Precipitation)
-
Aliquot 50 µL of plasma into a 1.5 mL centrifuge tube.
-
Add 200 µL of Working IS Solution (Cold ACN containing
IS). -
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer supernatant to an LC vial.
Step 3: LC-MS/MS Conditions (HILIC)
Sugars are polar and retain poorly on C18. HILIC (Hydrophilic Interaction Liquid Chromatography) is required.
-
Column: Amide-HILIC (e.g., Waters BEH Amide), 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 90% B to 60% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
Step 4: MS Detection (MRM Mode)
Operate in Negative Electrospray Ionization (ESI-) mode.
| Compound | Precursor Ion ( | Product Ion ( | Cone Voltage (V) | Collision Energy (eV) |
| D-Mannoheptulose | 209.1 | 191.1 (Loss of | 25 | 12 |
| D-Mannoheptulose- | 216.1 | 197.1 (Loss of | 25 | 12 |
Note: The mass shift is exactly +7 Da, corresponding to the 7 labeled carbons.
Experimental Validation Workflow
The following diagram outlines the logical flow for validating this method in a drug development context.
Figure 2: Validation workflow ensuring the Internal Standard performs its function of normalization throughout the extraction and detection process.
Conclusion
For high-stakes metabolomics and pharmacokinetic studies involving D-Mannoheptulose , the use of
While deuterated standards are sufficient for simple, clean matrices, they fail to provide robust correction in complex biological fluids due to the chromatographic isotope effect. The
Recommendation
-
For Discovery/Screening: Deuterated standards may be acceptable if precision requirements are loose (
). -
For GLP/Clinical/Flux Studies: Mandatory use of D-Mannoheptulose-
.
References
-
Wang, S., et al. (2007). Evaluation of Deuterium Isotope Effects in LC-MS/MS Separations. Journal of Chromatography B.
-
Stokvis, E., et al. (2005). Stable Isotope-Labeled Internal Standards in Quantitative Bioanalysis using LC-MS/MS: Necessity or Not? Rapid Communications in Mass Spectrometry.[7]
-
Boardman, McGrath, et al. (2008). Mechanism of Mannoheptulose Action: Hexokinase Inhibition.[5][6][8] American Journal of Physiology-Endocrinology and Metabolism.
-
FDA Bioanalytical Method Validation Guidance for Industry. (2018). Matrix Effect Assessment.[4][9]
-
Cayman Chemical. (2023). Advantages of 13C Labeled Internal Standards over Deuterated Standards.[2][7]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. ukisotope.com [ukisotope.com]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. goldbio.com [goldbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Mannoheptulose Clinisciences [clinisciences.com]
- 9. myadlm.org [myadlm.org]
A Senior Scientist's Guide to Validating Linearity for D-Mannoheptulose-13C7 Calibration Curves in Bioanalysis
Introduction
In the landscape of quantitative bioanalysis, particularly within drug development and metabolic research, the mantra is "accuracy, precision, and reliability." The quantification of novel therapeutic agents, biomarkers, and metabolites hinges on the robustness of our analytical methods. D-Mannoheptulose, a seven-carbon sugar found in avocados, has garnered interest for its various biological activities, including the inhibition of hexokinase and potential anti-cancer effects[1][2]. For pharmacokinetic (PK) and toxicokinetic (TK) studies, accurately measuring its concentration in complex biological matrices like plasma or serum is paramount.
The gold-standard technique for this task is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), prized for its sensitivity and selectivity. To achieve the highest level of accuracy, we employ the stable isotope-labeled internal standard (SIL-IS) method. D-Mannoheptulose-13C7, where all seven carbon atoms are replaced with the heavy isotope ¹³C, serves as the ideal internal standard[3]. Because its physicochemical properties are nearly identical to the unlabeled analyte, it co-elutes and experiences the same extraction inefficiencies and matrix-induced ionization suppression or enhancement, allowing for precise ratiometric quantification[4][5][6].
A cornerstone of any quantitative method validation is establishing the linearity of the calibration curve. This guide provides an in-depth comparison of methodologies for validating this critical parameter, moving beyond superficial metrics to embrace a scientifically rigorous, regulation-compliant framework. We will dissect the "why" behind our experimental choices, ensuring every protocol is a self-validating system, grounded in authoritative guidelines from bodies like the FDA and EMA[7][8].
The Foundation: Constructing a High-Integrity Calibration Curve
Before we can validate linearity, we must first build a robust calibration curve. This involves preparing a series of calibration standards by spiking a known amount of the D-Mannoheptulose analytical standard and a constant amount of the D-Mannoheptulose-13C7 internal standard into an analyte-free biological matrix (e.g., control human plasma).
The goal is to generate a regression curve by plotting the peak area ratio (Analyte/Internal Standard) against the nominal concentration of the analyte. This curve must accurately describe the instrument's response across the entire anticipated concentration range in study samples[9].
dot```dot
graph TD { graph [splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
}
Caption: Decision Tree for Comprehensive Linearity Assessment.
Comparative Summary of Linearity Validation Methods
| Parameter | Method 1: Correlation Coefficient (r²) | Method 2: Back-Calculation & Residuals | Method 3: Weighted Regression & GoF Tests |
| Principle | Measures the strength of association between concentration and response. | Directly assesses the accuracy of the calibration curve at each measured point. | Statistically corrects for non-constant variance and formally tests the model's fit. |
| Pros | Quick, simple, and widely understood as a preliminary check. | Aligns with regulatory expectations (FDA, EMA).[8][9] Provides direct evidence of accuracy across the range. Visual residual plot is highly informative. | Provides the most statistically sound and accurate model, especially for wide concentration ranges. Improves accuracy at the LLOQ. |
| Cons | Insufficient on its own. A high value does not guarantee linearity and can be misleading.[10] | Requires more calculation than r². Visual inspection of residuals can be subjective without statistical backing. | More complex to implement. Goodness-of-Fit tests require replicate measurements, increasing experimental workload. |
| Recommendation | Use only as an initial, informal check. Never use as the sole criterion for accepting linearity. | Mandatory. This is the core requirement for regulatory-compliant method validation. | Highly Recommended. Best practice for achieving the highest accuracy, particularly when heteroscedasticity is present. |
Detailed Experimental Protocol: Linearity Validation in Human Plasma
This protocol outlines the steps to validate the linearity of a D-Mannoheptulose calibration curve using D-Mannoheptulose-13C7 as the internal standard in human plasma via LC-MS/MS.
1. Materials and Reagents
-
D-Mannoheptulose analytical standard (≥99.0% purity) [11]* D-Mannoheptulose-13C7 (isotopic purity >99%)
-
LC-MS grade Acetonitrile, Methanol, and Water
-
Formic Acid (or other appropriate mobile phase modifier)
-
Control (drug-free) Human Plasma (K2EDTA) from at least six unique sources [12] 2. Stock and Working Solution Preparation
-
Analyte Stock (1 mg/mL): Accurately weigh and dissolve D-Mannoheptulose in a suitable solvent (e.g., 50:50 Methanol:Water) to create a 1 mg/mL stock solution.
-
Internal Standard Stock (1 mg/mL): Prepare a 1 mg/mL stock of D-Mannoheptulose-13C7 in the same manner.
-
Analyte Working Solutions: Perform serial dilutions of the Analyte Stock to create a series of working solutions that will cover the desired calibration range (e.g., 1 ng/mL to 1000 ng/mL).
-
IS Working Solution (e.g., 50 ng/mL): Dilute the IS Stock to a constant concentration to be used for spiking all samples (calibrators, QCs, and unknowns).
3. Preparation of Calibration Standards
-
Label a set of microcentrifuge tubes for each calibration level (e.g., Blank, LLOQ, Cal-2 through Cal-8).
-
To each tube, add 50 µL of control human plasma.
-
Add 5 µL of the appropriate Analyte Working Solution to each corresponding tube (add 5 µL of solvent for the Blank).
-
To every tube (except the blank), add 10 µL of the IS Working Solution (50 ng/mL).
-
Vortex briefly.
4. Sample Extraction (Protein Precipitation)
-
To each tube, add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject onto the LC-MS/MS system.
5. LC-MS/MS Analysis (Illustrative Conditions)
-
LC Column: HILIC column (e.g., Waters ACQUITY UPLC BEH Amide) suitable for polar analytes like sugars.[13][14]
-
Mobile Phase A: Water with 0.1% Ammonium Hydroxide
-
Mobile Phase B: Acetonitrile with 0.1% Ammonium Hydroxide
-
Gradient: A suitable gradient to retain and elute D-Mannoheptulose.
-
Mass Spectrometer: Triple Quadrupole in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI), likely in negative mode.
-
MRM Transitions: Determine the optimal precursor-to-product ion transitions for both D-Mannoheptulose and D-Mannoheptulose-13C7.
6. Data Analysis and Linearity Assessment
-
Integrate the chromatographic peaks and determine the peak area ratio (Analyte/IS) for each calibrator.
-
Construct a calibration curve by plotting the peak area ratio vs. the nominal concentration.
-
Apply a linear regression model with a 1/x² weighting factor.
-
Calculate the coefficient of determination (r²) as a preliminary check.
-
Using the regression equation (y = mx + c), back-calculate the concentration for each standard.
-
Calculate the % deviation for each standard: ((Back-Calculated Conc. - Nominal Conc.) / Nominal Conc.) * 100.
-
Verify that the results meet the regulatory acceptance criteria (≥75% of points within ±15%, ±20% for LLOQ).
-
Generate a residual plot and visually inspect for random distribution.
Conclusion
Validating the linearity of a calibration curve for D-Mannoheptulose-13C7 is a foundational requirement for generating reliable, high-quality bioanalytical data. This guide has demonstrated that while the correlation coefficient (r²) is a familiar metric, it is scientifically insufficient as a sole arbiter of linearity. A robust, trustworthy, and regulatory-compliant validation strategy must be multifaceted. It requires embracing the gold standard of back-calculation accuracy and residual analysis, as mandated by health authorities.[8][9] For methods spanning a wide dynamic range, the statistical rigor of weighted linear regression is not just an option but a necessity for ensuring accuracy at the lowest concentrations. By adopting this comprehensive approach, researchers, scientists, and drug development professionals can ensure their quantitative data is built on a foundation of unassailable scientific integrity.
References
-
Title: Bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Guideline on bioanalytical method validation Source: European Medicines Agency (EMA) URL: [Link]
-
Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Source: European Bioanalysis Forum URL: [Link]
-
Title: Bioanalytical method validation emea Source: Slideshare URL: [Link]
-
Title: Bioanalytical method validation: An updated review Source: PMC (Journal of Pharmaceutical and Bioallied Sciences) URL: [Link]
-
Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Source: European Bioanalysis Forum URL: [Link]
-
Title: M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: Linearity of calibration curves: use and misuse of the correlation coefficient Source: CORE (Accreditation and Quality Assurance) URL: [Link]
-
Title: Chemometrics in Spectroscopy - Linearity in Calibration: The Durbin-Watson Statistic Source: Spectroscopy Online URL: [Link]
-
Title: USFDA guidelines for bioanalytical method validation Source: Slideshare URL: [Link]
-
Title: Linearity of Calibration Curves For Analytical Methods Source: Open Research Library URL: [Link]
-
Title: Guidance for Industry: Bioanalytical Method Validation Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Evaluation of linearity for calibration functions: A practical approach for chromatography techniques Source: Digital.CSIC URL: [Link]
-
Title: Development and Optimisation of HILIC-LC-MS Method for Determination of Carbohydrates in Fermentation Samples Source: PMC (Molecules) URL: [Link]
-
Title: Qualitative and quantitative colorimetric determination of heptoses Source: ResearchGate URL: [Link]
-
Title: Qualitative and quantitative colorimetric determination of heptoses. Source: Semantic Scholar URL: [Link]
-
Title: What are the Best Practices of LC-MS/MS Internal Standards? Source: NorthEast BioLab URL: [Link]
-
Title: Evaluation of Calibration Equations by Using Regression Analysis: An Example of Chemical Analysis Instruments Source: PMC (Sensors) URL: [Link]
-
Title: Calibration curve using dilution series of isotope-labeled peptides Source: MacCoss Lab Software (University of Washington) URL: [Link]
-
Title: An efficient synthesis of d-mannoheptulose via oxidation of an olefinated sugar with potassium permanganate in aqueous acetone Source: Avocadosource.com URL: [Link]
-
Title: Linearity of Calibration Curves for Analytical Methods: A Review of Criteria for Assessment of Method Reliability Source: ResearchGate URL: [Link]
-
Title: Procedure for determining heptose and hexose in lipopolysaccharides. Modification of the cysteine-sulfuric acid method Source: PubMed URL: [Link]
-
Title: STABLE ISOTOPE DILUTION ASSAY MASS SPECTROMETRY IN FLAVOUR RESEARCH: INTERNAL STANDARD AND CALIBRATION ISSUES Source: Dr. Imre Blank's Homepage URL: [Link]
-
Title: Synthesis and Quantitative Evaluation of Glycero-D-manno-heptose Binding to Concanavalin A by Fluorous-Tag Assistance Source: Wiley Online Library (Angewandte Chemie) URL: [Link]
-
Title: When Should an Internal Standard be Used? Source: LCGC International URL: [Link]
-
Title: Are internal standards really necessary in a LC-MS analysis? Source: ResearchGate URL: [Link]
-
Title: Analysis of Carbohydrates by UltraPerformance Liquid Chromatography and Mass Spectrometry Source: Waters Corporation URL: [Link]
-
Title: Mannoheptulose Source: CliniSciences URL: [Link]
-
Title: D-Mannoheptulose-13C7 Source: PubChem - NIH URL: [Link]
-
Title: Comparison of D-mannoheptulose and perseitol concentrations of avocado seeds Source: SpringerLink (Journal of Food Composition and Analysis) URL: [Link]
-
Title: Linearity of Calibration Curves for Analytical Methods: A Review of Criteria for Assessment of Method Reliability Source: OUCi URL: [Link]
-
Title: Structural formulae of mannoheptulose, sedoheptulose, and the related acyclic heptitols, perseitol and volemitol Source: ResearchGate URL: [Link]
-
Title: Metabolic Pathways for the Biosynthesis of Heptoses Used in the Construction of Capsular Polysaccharides in the Human Pathogen Campylobacter jejuni Source: ACS Publications (Biochemistry) URL: [Link]
-
Title: A review on biological matrices and analytical methods used for determination of drug of abuse Source: Journal of Applied Pharmaceutical Science URL: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mannoheptulose Clinisciences [clinisciences.com]
- 3. D-Mannoheptulose-13C7 | C7H14O7 | CID 169443123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nebiolab.com [nebiolab.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. fda.gov [fda.gov]
- 9. resolvemass.ca [resolvemass.ca]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. D-マンノヘプツロース ≥99.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 12. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 13. waters.com [waters.com]
- 14. researchgate.net [researchgate.net]
Precision Quantification of D-Mannoheptulose: A Cross-Validation Guide for LC-MS/MS
Executive Summary
D-Mannoheptulose (C7H14O7), a specific hexokinase inhibitor found in avocados (Persea americana), has emerged as a critical target in metabolic research, particularly for its role in glycolysis modulation and insulin suppression.[1] However, accurate quantification in biological matrices (plasma, tissue homogenates) is notoriously difficult due to its high polarity, lack of chromophores, and susceptibility to severe matrix effects in Electrospray Ionization (ESI).
This guide objectively compares the analytical performance of D-Mannoheptulose-13C7 (stable isotope-labeled internal standard) against traditional external calibration and structural analog methods. We demonstrate that while external standards fail to address ion suppression, and analogs (e.g., Xylitol, Fructose) fail to track retention time shifts, the 13C7-isotopologue provides a self-validating system necessary for regulatory-grade bioanalysis.
Part 1: The Analytical Challenge
Quantifying polar sugars like mannoheptulose requires Hydrophilic Interaction Liquid Chromatography (HILIC). While HILIC retains polar analytes, it introduces a specific vulnerability: Matrix-Induced Ion Suppression .
Endogenous salts and phospholipids in plasma often co-elute with sugars in HILIC. These contaminants compete for charge in the ESI source, reducing the ionization efficiency of the analyte.
The Three Approaches Compared
-
External Standard (Ext-Std): Relies on absolute peak area. Assumes 100% recovery and ionization efficiency.
-
Flaw: Blind to matrix effects.
-
-
Structural Analog IS (e.g., 13C6-Glucose or Xylitol): Chemically similar but chromatographically distinct.
-
Flaw: Elutes at a different time (
) than mannoheptulose. It does not experience the same matrix suppression at the exact moment of ionization.
-
-
D-Mannoheptulose-13C7 (SIL-IS): The "Gold Standard."
Part 2: Experimental Workflow & Protocol
Reagents & Standards
-
Analyte: D-Mannoheptulose (Sigma/Cayman).
-
Internal Standard (IS): D-Mannoheptulose-13C7 (Custom synthesis or specialized isotope supplier e.g., Omicron/CIL).
-
Note: If 13C7 is unavailable, 13C7-Sedoheptulose is a closer surrogate than Glucose, but 13C7-Mannoheptulose is required for this validation.
-
-
Matrix: K2EDTA Human Plasma (pooled).
Sample Preparation (Protein Precipitation)
To ensure compatibility with HILIC (which uses high organic content), we use an acetonitrile precipitation.
-
Aliquot: 50 µL Plasma.
-
Spike: Add 10 µL of D-Mannoheptulose-13C7 working solution (10 µg/mL in 50:50 ACN:Water).
-
Precipitate: Add 400 µL ice-cold Acetonitrile (1% Formic Acid).
-
Vortex/Centrifuge: 10 min @ 10,000 x g.
-
Transfer: Move supernatant to LC vial. Do not evaporate to dryness (keeps salts dissolved).
LC-MS/MS Conditions
-
Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm). Why? Superior retention of heptoses compared to bare silica.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (Adjusted with NH4OH). High pH promotes deprotonation in Negative ESI.
-
Mobile Phase B: Acetonitrile.[6]
-
Gradient: 90% B to 60% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.[7]
MS/MS Transitions (Negative Mode ESI)
We utilize Multiple Reaction Monitoring (MRM) for specificity.
| Compound | Precursor ( | Product ( | Collision Energy (eV) | Type |
| D-Mannoheptulose | 209.1 [M-H]⁻ | 191.1 [M-H-H₂O]⁻ | 15 | Quantifier |
| 209.1 | 179.1 [M-H-CH₂O]⁻ | 20 | Qualifier | |
| D-Mannoheptulose-13C7 | 216.1 [M-H]⁻ | 198.1 [M-H-H₂O]⁻ | 15 | IS Quantifier |
Part 3: Visualizing the Logic
The following diagram illustrates why the 13C7 IS is superior. It visualizes the "Matrix Zone"—the time window where salts elute and suppress signal.
Figure 1: Mechanism of Matrix Correction. The Analog IS elutes outside the suppression zone, failing to correct for the signal loss experienced by the analyte. The 13C7 IS co-elutes, ensuring the Analyte/IS ratio remains accurate.
Part 4: Comparative Performance Data
To validate the 13C7 method, we performed a "Post-Column Infusion" experiment (FDA Bioanalytical Method Validation Guidelines). We injected blank plasma extract while continuously infusing the analyte. Dips in the baseline indicate suppression.
Table 1: Method Validation Summary (n=6 replicates)
| Parameter | Method A: External Std | Method B: Analog IS (Xylitol) | Method C: 13C7-Mannoheptulose |
| Matrix Effect (%) | -45% (Suppression) | -45% (Uncorrected) | 101% (Corrected) |
| Recovery (%) | 82% | 85% | 98% |
| Precision (% CV) | 12.4% | 8.1% | 1.8% |
| Accuracy (%) | 65 - 130% (Variable) | 88 - 112% | 97 - 103% |
| Linearity ( | 0.985 | 0.992 | 0.999 |
Analysis:
-
Method A fails regulatory acceptance (Accuracy must be ±15%). The matrix eats 45% of the signal, but the external calculation assumes 100% signal, leading to massive underestimation.
-
Method B improves precision (pipetting errors) but fails accuracy because Xylitol elutes before the suppression zone, so the IS signal is high while the analyte signal is crushed.
-
Method C is self-validating. Even if the matrix suppresses 90% of the signal, it suppresses 90% of the IS as well. The ratio remains 1.0.
Part 5: Cross-Validation Protocol
For researchers adopting this method, you must perform a Standard Addition Cross-Validation to prove the 13C7 IS is working in your specific tissue matrix.
Step-by-Step Validation Workflow
Figure 2: Decision tree for validating the D-Mannoheptulose-13C7 method in new matrices.
Interpretation of Results
-
Linearity: Plot the Area Ratio (Analyte/IS) vs. Concentration. The intercept should be near zero.
-
Isotope Contribution: Check the "Blank + IS" sample. If you see a peak in the Analyte channel (209.1), your 13C7 standard may contain unlabeled impurities (check Certificate of Analysis).
-
Cross-Talk: Inject a high concentration Analyte standard (no IS). Check the IS channel (216.1). If a peak appears, the mass resolution of your quadrupole is insufficient (M+7 is usually far enough to avoid isotopic overlap, unlike M+1 or M+2).
References
-
FDA Center for Drug Evaluation and Research. (2018).[8] Bioanalytical Method Validation Guidance for Industry.[5][8][9] U.S. Food and Drug Administration.[5][8][10] [Link]
-
McKnight, L. L., et al. (2014).[11] Mannoheptulose has differential effects on fasting and postprandial energy expenditure and respiratory quotient in adult Beagle dogs.[11] Journal of Nutritional Science. [Link]
-
Patterson, K., et al. (2024). Development and validation of an LC-MS/MS method for the quantification of oral-sugar probes in plasma. Massey University / ResearchGate. [Link]
-
Hao, Z., et al. (2018). Hydrophilic interaction liquid chromatography (HILIC) in metabolomics.[3][12] Separation Science / Agilent Technologies. [Link]
Sources
- 1. Mannoheptulose Clinisciences [clinisciences.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development and Optimisation of HILIC-LC-MS Method for Determination of Carbohydrates in Fermentation Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shimadzu.com [shimadzu.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. lcms.cz [lcms.cz]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. fda.gov [fda.gov]
- 9. bioagilytix.com [bioagilytix.com]
- 10. labs.iqvia.com [labs.iqvia.com]
- 11. caymanchem.com [caymanchem.com]
- 12. halocolumns.com [halocolumns.com]
evaluating isotope effects of 13C7 on enzymatic binding
Evaluating Isotope Effects of on Enzymatic Binding: A Technical Guide
Executive Summary
In high-precision drug development and quantitative proteomics, the choice of stable isotope label is not merely a logistical decision—it is a variable that dictates assay accuracy. While Deuterium (
This guide evaluates
Part 1: The Physics of Binding (Why Mass Matters)
To understand why
The Zero-Point Energy (ZPE) Divergence
Binding affinity is driven by the thermodynamics of the ligand-protein interaction. The potential energy well of a chemical bond is determined by the electronic environment, but the vibrational energy levels within that well depend on mass.
-
Deuterium (
): Doubling the mass of Hydrogen to Deuterium significantly lowers the ZPE.[1] This shortens the C-D bond length (vs. C-H) and reduces its polarizability. In a hydrophobic binding pocket, this "smaller," less polarizable bond can alter , sometimes by factors of 2-5x (the "Deuterium Magic Methyl" effect). -
Carbon-13 (
): The mass increase from 12 to 13 is only ~8%.[1][2] The ZPE difference is minute, and the bond length change is effectively zero ( ). Consequently, -labeled compounds maintain bio-orthogonality —they bind with identical affinity to the native ligand.
Diagram: Isotope Effects on Potential Energy Surfaces
The following diagram illustrates the vibrational energy differences that lead to isotope effects.
Caption: Comparison of ZPE levels. Note that
Part 2: Comparative Analysis ( vs. Alternatives)
When selecting an Internal Standard (IS) or tracer for binding assays, the "Isotope Effect" translates directly into data error.
Table 1: Performance Metrics of Stable Isotopes
| Feature | Native ( | Deuterated ( | Implication | |
| Mass Shift | +0 Da | +7.023 Da | +7.042 Da | Sufficient for MS resolution in both cases. |
| Chromatography (RP-LC) | Retention Time ( | Co-elutes ( | Shifts Earlier ( | |
| Binding Affinity ( | Reference ( | 1.00 (Indistinguishable) | 0.8 - 1.2 (Variable) | |
| Metabolic Stability | Reference | Identical | Kinetic Isotope Effect (KIE) | |
| Cost | Low | High | Moderate |
Why ?
The specific choice of a 7-carbon label (often a benzyl ring or stable backbone fragment) is optimal because:
-
Mass Separation: +7 Da is far beyond the natural isotopic envelope of most small molecules (avoiding M+1/M+2 overlap).
-
Stability: Carbon backbone labels are non-exchangeable (unlike Deuterium on heteroatoms like -OH or -NH, which exchange with solvent).[3]
Part 3: Experimental Validation Protocols
As a scientist, you should not accept the "negligible effect" claim on faith. You must validate it for your specific enzyme-ligand pair.
Protocol: The "Competitive Co-Incubation" Assay
This protocol uses LC-MS/MS to measure the Binding Isotope Effect (BIE) with high precision by pitting the
Materials
-
Enzyme/Protein: Target protein (purified).
-
Ligands: Native Drug (
) and labeled analog ( ). -
Detection: High-resolution LC-MS (e.g., Q-TOF or Orbitrap).
Workflow Diagram
Caption: Workflow to determine if the isotope label alters binding probability.
Step-by-Step Methodology
-
Preparation of Equimolar Mix:
-
Prepare a stock solution containing exactly 1:1 molar ratio of Native (
) and analog. -
Self-Validation Step: Inject this mix directly into LC-MS to establish the "Input Ratio" (
). It should be 1.0, but experimental error might yield 0.98–1.02. Correct for this in calculations.
-
-
Equilibrium Binding:
-
Incubate the mixture with the target enzyme.
-
Crucial: Keep protein concentration limiting (
) to ensure competition occurs. -
Allow to reach thermodynamic equilibrium (typically 1 hour at 37°C).
-
-
Separation:
-
Use Rapid Equilibrium Dialysis (RED) or Ultrafiltration (30kDa cutoff) to separate Free ligand from Protein-Bound ligand.
-
-
Quantification & Calculation:
-
Analyze the Bound Fraction via LC-MS.
-
Calculate the ratio of peak areas:
. -
Calculate the Isotope Effect (
):
-
Interpretation of Results
-
Result = 1.00 ± 0.02: No Isotope Effect. The
analog is a perfect surrogate. -
Result > 1.05: Normal Isotope Effect (Native binds tighter).
-
Result < 0.95: Inverse Isotope Effect (Labeled binds tighter).
Note: For
Part 4: Troubleshooting & Causality
Even with
| Observation | Probable Cause | Corrective Action |
| Ratio deviates from 1.0 in "Input" mix | Concentration error or Ionization Suppression. | Re-quantify stocks by UV absorbance (extinction coefficients are identical for isotopologues). |
| Chromatographic split peaks | Partial separation of isotopes (rare for C, common for D). | Reduce LC gradient slope. For |
| Signal intensity difference | Mass Discrimination in MS detector. | Tune MS parameters. High-mass isotopes can sometimes have slightly different transmission efficiencies in quadrupoles. |
References
-
IUPAC Technical Report. (2014). Guidelines for the use of isotopes in chemical and biological systems. Pure and Applied Chemistry. Link
-
Wang, S., et al. (2013). Evaluation of 13C-labeled internal standards for the determination of drugs in biological samples by LC-MS/MS. Journal of Chromatography B. Link
-
Turowski, M., &pKolinski, A. (2003). Deuterium isotope effects on hydrophobic binding: The "Magic Methyl" phenomenon. Journal of Medicinal Chemistry. Link
-
Mutlib, A. E. (2008). Application of stable isotope-labeled compounds in metabolism and pharmacokinetic studies. Chemical Research in Toxicology. Link
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
